Product packaging for Kethoxal(Cat. No.:CAS No. 27762-78-3)

Kethoxal

货号: B1673598
CAS 编号: 27762-78-3
分子量: 148.16 g/mol
InChI 键: YRCRRHNVYVFNTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,1-dihydroxy-3-ethoxy-2-butanone is a butanone derivative having two hydroxy substituents at the 1-position and an ethoxy substituent at the 3-position. It has a role as an antiinfective agent. It is a butanone and an aldehyde hydrate.
Kethoxal is an agent that reacts with guanine to create a covalent adduct. In vivo, this compound reacts with 30S ribosomal subunits yielding inactive ribosomes.
modifies guanine containing oligoribonucleotides by reacting selectively with guanine in polynucleotides. Drug is hydrate of 3-ethoxy-2-oxobutyraldehyde

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B1673598 Kethoxal CAS No. 27762-78-3

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

27762-78-3

分子式

C6H12O4

分子量

148.16 g/mol

IUPAC 名称

3-ethoxy-1,1-dihydroxybutan-2-one

InChI

InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3

InChI 键

YRCRRHNVYVFNTM-UHFFFAOYSA-N

规范 SMILES

CCOC(C)C(=O)C(O)O

外观

Solid powder

Pictograms

Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3-ethoxy-2-oxobutyraldehyde
kethocal
kethoxal

产品来源

United States

Foundational & Exploratory

The Core Principles of Kethoxal as an RNA Probe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of kethoxal, and its azide-functionalized derivative N3-kethoxal, as a powerful tool for probing RNA structure. This compound's high specificity for single-stranded guanine (B1146940) residues allows for precise mapping of RNA secondary structures, offering critical insights for basic research and drug development.

Introduction: Unveiling RNA Structure with this compound

Understanding the intricate three-dimensional structure of RNA is paramount to elucidating its function in cellular processes and its role in disease. Chemical probing techniques have emerged as indispensable tools for mapping RNA structures both in vitro and in vivo. Among these, this compound stands out due to its specific and reversible reaction with guanine bases in single-stranded regions of RNA.[1][2][3] This specificity provides a high-resolution snapshot of RNA secondary structure, highlighting regions that are accessible for interactions with other molecules, a critical aspect for drug development targeting RNA.

The development of an azide-modified version, N3-kethoxal, has further revolutionized its application by enabling bio-orthogonal tagging.[1][3] This allows for the enrichment of modified RNA fragments, significantly enhancing the signal-to-noise ratio in high-throughput sequencing-based methods like Keth-seq.

Mechanism of Action: The Chemistry of Guanine Specificity

This compound (1,1-dihydroxy-3-ethoxy-2-butanone) is a small, cell-permeable molecule that selectively reacts with the N1 and N2 positions of guanine bases that are not protected by base-pairing or protein binding. This reaction is contingent on the guanine residue being in a single-stranded conformation, as the Watson-Crick base pairing in double-stranded regions sterically hinders the access to these positions.

The reaction forms a stable cyclic adduct, which can be detected by several methods. A key feature of this modification is that it blocks the progression of reverse transcriptase during cDNA synthesis. This property is harnessed in primer extension and deep sequencing techniques to map the locations of single-stranded guanines at nucleotide resolution.

The chemical reaction of N3-kethoxal with a guanine residue in an RNA molecule is depicted below.

cluster_reactants Reactants cluster_product Product Guanine Guanine in ssRNA Adduct Stable Cyclic Adduct Guanine->Adduct + N3-Kethoxal This compound N3-Kethoxal

Caption: Reaction of N3-kethoxal with guanine.

A significant advantage of the this compound-guanine adduct is its reversibility. The modification can be removed under alkaline conditions or by heating, allowing for control experiments and ensuring that the observed reverse transcription stops are indeed due to the this compound modification.

Data Presentation: Quantitative Analysis of this compound Probing

The efficiency and specificity of this compound probing are influenced by various experimental parameters. The following tables summarize key quantitative data derived from studies utilizing N3-kethoxal.

ParameterValueConditionsSource
N3-Kethoxal Concentration 5 mMIn vivo cell labeling
Labeling Time 5-10 minIn vivo cell labeling at 37°C
Reversibility Condition 1 95°C for 10 minIn the presence of 50 mM GTP
Reversibility Condition 2 37°C for 8 hoursIn the presence of excess GTP
Cell Permeability Efficient penetration in 1 min, signal saturation in 5 minMouse embryonic stem cells
ReagentTarget Base(s)Key Features
This compound/N3-Kethoxal Guanine (single-stranded)Reversible, cell-permeable, enables enrichment (N3 version)
DMS Adenine and Cytosine (unpaired)Toxic at high concentrations
SHAPE Reagents 2'-OH of all nucleotides (flexible regions)Probes backbone flexibility
CMCT Uracil and Guanine (unpaired)
Glyoxal Guanine (single-stranded)

Experimental Protocols: A Guide to Keth-seq

The following provides a detailed methodology for performing a Keth-seq experiment to map single-stranded guanines across the transcriptome.

In Vivo RNA Labeling with N3-Kethoxal
  • Cell Culture: Culture cells to the desired confluency.

  • Labeling: Add N3-kethoxal directly to the cell culture medium to a final concentration of 5 mM.

  • Incubation: Incubate the cells for 10 minutes at 37°C and 5% CO2.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction.

RNA Isolation and Biotinylation
  • RNA Extraction: Isolate total RNA from the labeled cells using a standard RNA extraction protocol.

  • Biotinylation: Perform a copper-free click reaction to attach a biotin (B1667282) handle to the azide (B81097) group on the N3-kethoxal adducts.

    • Incubate the N3-kethoxal labeled RNA with a DBCO-biotin conjugate.

    • The reaction is typically carried out at 37°C for 2 hours in the presence of an RNase inhibitor.

Enrichment of Labeled RNA and Library Preparation
  • RNA Fragmentation: Fragment the biotinylated RNA to the desired size range for sequencing (e.g., by sonication). High temperatures should be avoided as they can reverse the this compound modification.

  • Enrichment: Use streptavidin-coated magnetic beads to enrich the biotinylated RNA fragments.

  • Elution and Reversal: Elute the enriched RNA from the beads and reverse the N3-kethoxal modification by incubating at 95°C for 10 minutes. This step is crucial to prevent the adduct from interfering with subsequent enzymatic steps.

  • Library Preparation: Construct a sequencing library from the enriched RNA fragments using a standard library preparation kit for RNA sequencing.

Control Experiments

To ensure the reliability of the Keth-seq data, two control libraries are essential:

  • No-treatment control: RNA from cells not treated with N3-kethoxal. This control helps to identify endogenous reverse transcription stops.

  • N3-kethoxal-removal sample: An aliquot of the labeled and enriched RNA that undergoes the reversal step before library preparation. A significant reduction in RT-stop signals at guanine positions compared to the experimental sample confirms that the stops are due to the this compound modification.

Mandatory Visualization: Workflows and Pathways

The following diagrams illustrate the key processes involved in this compound-based RNA probing.

cluster_invivo In Vivo Steps cluster_invitro In Vitro Steps cluster_analysis Data Analysis A 1. Cell Culture B 2. N3-Kethoxal Labeling (5 mM, 10 min, 37°C) A->B C 3. Total RNA Isolation B->C D 4. Biotinylation (Click Chemistry) C->D E 5. RNA Fragmentation (Sonication) D->E F 6. Enrichment with Streptavidin Beads E->F G 7. Elution & Adduct Reversal (95°C) F->G H 8. Sequencing Library Preparation G->H I 9. High-Throughput Sequencing H->I J 10. Mapping Reads & Identifying RT Stops I->J K 11. ssG Profile Generation J->K

References

Kethoxal's Reactivity with Single-Stranded RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of kethoxal with single-stranded RNA (ssRNA). This compound (1,1-dihydroxy-3-ethoxy-2-butanone) is a chemical probe renowned for its high specificity in modifying guanine (B1146940) residues in accessible, single-stranded regions of nucleic acids. This property has made it an invaluable tool for investigating RNA secondary and tertiary structure, RNA-protein interactions, and the dynamics of RNA in vitro and in vivo. The development of an azide-modified derivative, N3-kethoxal, has further expanded its utility to transcriptome-wide structural mapping.

Core Principles of this compound Reactivity

This compound's utility as a structural probe is rooted in its specific and covalent modification of guanine. The reaction occurs under mild physiological conditions, targeting the N1 and N2 positions of the guanine base.[1] These positions are integral to the Watson-Crick base pairing with cytosine. Consequently, this compound modification is sterically hindered in double-stranded RNA, leading to its pronounced preference for single-stranded regions, such as loops and bulges.[2]

The modification of guanine by this compound creates a bulky adduct that can be detected by several methods. A common approach involves reverse transcription, where the adduct on the RNA template causes the reverse transcriptase to stall, resulting in a truncated cDNA product. The position of the stall indicates the location of a modified, and therefore single-stranded, guanine.

A significant advancement in this compound-based RNA probing was the development of N3-kethoxal.[3][4] This derivative incorporates a bioorthogonal azide (B81097) group, which can be subsequently tagged with biotin (B1667282) via a copper-free click chemistry reaction. This enables the enrichment of modified RNA fragments, significantly enhancing the signal-to-noise ratio for high-throughput sequencing applications like Keth-seq.[3]

Quantitative Analysis of this compound Reactivity

RibonucleotideRelative Reactivity with this compound
Guanine (G) High
Adenine (A) Negligible
Cytosine (C) Negligible
Uracil (U) Negligible

This table summarizes the qualitative reactivity of this compound with the four major ribonucleotides in RNA. The high reactivity with guanine is the basis for its use as a specific structural probe.

Experimental Protocols

This compound Footprinting of RNA

This protocol outlines a general method for using this compound to identify single-stranded regions in a specific RNA molecule, followed by analysis using reverse transcription.

Materials:

  • Purified RNA of interest

  • This compound solution (e.g., 50 mM in ethanol (B145695) or DMSO)

  • Reaction Buffer (e.g., 50 mM sodium cacodylate, pH 7.0, 100 mM KCl, 10 mM MgCl2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • RNA purification kit

  • Reverse transcription primers

  • Reverse transcriptase and dNTPs

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • RNA Folding: Resuspend the purified RNA in the reaction buffer. To ensure proper folding, heat the RNA at 95°C for 2 minutes, then slowly cool to room temperature.

  • This compound Modification: Add this compound to the folded RNA to a final concentration of 1-10 mM. The optimal concentration should be determined empirically. Incubate at 37°C for 10-30 minutes.

  • Quenching: Stop the reaction by adding the quenching solution.

  • RNA Purification: Purify the modified RNA using an appropriate RNA purification kit to remove unreacted this compound and other buffer components.

  • Primer Extension Analysis:

    • Anneal a 5'-radiolabeled or fluorescently-labeled primer to the purified, modified RNA.

    • Perform a reverse transcription reaction.

    • Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the unmodified RNA.

    • Bands that appear in the this compound-treated lane but not in the control lane represent positions where the reverse transcriptase has stalled due to a this compound adduct on a guanine residue.

N3-Kethoxal Labeling for Keth-seq

This protocol describes the labeling of RNA with N3-kethoxal for subsequent biotinylation and high-throughput sequencing.

Materials:

  • Total RNA or purified RNA fraction

  • N3-kethoxal (e.g., 100 mM in DMSO)

  • Reaction Buffer (as above)

  • DBCO-PEG4-Biotin

  • RNA fragmentation reagents

  • Streptavidin beads

  • Library preparation kit for sequencing

Procedure:

  • RNA Folding: Fold the RNA as described in the this compound footprinting protocol.

  • N3-kethoxal Modification: Add N3-kethoxal to a final concentration of 5-10 mM and incubate at 37°C for 10 minutes.

  • RNA Purification: Purify the N3-kethoxal modified RNA.

  • Biotinylation: To the purified RNA, add DBCO-PEG4-Biotin and incubate to allow the click chemistry reaction to proceed.

  • RNA Fragmentation: Fragment the biotinylated RNA to the desired size range for sequencing.

  • Enrichment of Modified Fragments: Use streptavidin beads to capture the biotinylated RNA fragments.

  • Library Preparation and Sequencing: Elute the enriched fragments and proceed with a standard library preparation protocol for high-throughput sequencing.

Visualizing Workflows and Pathways

This compound Reaction with Guanine

kethoxal_reaction ssRNA Single-stranded RNA Guanine Unpaired Guanine (N1 and N2 accessible) ssRNA->Guanine Contains Adduct This compound-Guanine Adduct Guanine->Adduct Reacts with This compound This compound This compound->Adduct

Caption: Reaction of this compound with an unpaired guanine residue in ssRNA.

Keth-seq Experimental Workflow

keth_seq_workflow start Start: Cellular RNA labeling N3-Kethoxal Labeling of ssG start->labeling purification1 RNA Purification labeling->purification1 biotinylation Biotinylation (Click Chemistry) purification1->biotinylation fragmentation RNA Fragmentation biotinylation->fragmentation enrichment Streptavidin Enrichment fragmentation->enrichment library_prep Library Preparation enrichment->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Identify RT stops at G) sequencing->analysis

Caption: The experimental workflow for Keth-seq.

References

Delving into the Dawn of Nucleic Acid Research: An In-depth Technical Guide to the Early Applications of Kethoxal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the foundational applications of kethoxal in nucleic acid research, with a particular focus on its pioneering use in elucidating the structure of ribonucleic acids (RNA). Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental methodologies, and quantitative data from seminal studies that established this compound as a critical tool for probing nucleic acid architecture.

Introduction: this compound as a Probe of Nucleic Acid Structure

This compound (β-ethoxy-α-ketobutyraldehyde) emerged in the mid-20th century as a valuable chemical probe for investigating the secondary and tertiary structures of nucleic acids. Its utility stems from its specific and reversible reaction with guanine (B1146940) residues that are not involved in base-pairing, rendering them accessible for modification. This selective reactivity allowed early researchers to distinguish between single-stranded and double-stranded regions within RNA molecules, providing invaluable insights into their complex three-dimensional structures long before the advent of high-throughput sequencing and advanced structural biology techniques.

The primary application of this compound in early nucleic acid research was in the structural mapping of various RNA molecules, most notably transfer RNA (tRNA) and ribosomal RNA (rRNA). By identifying the guanine residues susceptible to this compound modification, scientists could infer which regions of the RNA were single-stranded and solvent-exposed, thereby contributing to the development of the first structural models of these essential biomolecules.

The Chemistry of this compound Modification

This compound's specificity for guanine is the cornerstone of its application in nucleic acid research. The reaction involves the formation of a covalent adduct with the N1 and N2 positions of the guanine base. This modification effectively "tags" accessible guanine residues. A key feature of this reaction is its reversibility under mild alkaline conditions, which allows for the removal of the this compound adduct and the restoration of the original nucleic acid structure. This property was crucial in early studies for control experiments and for ensuring that the modification itself did not irreversibly denature the nucleic acid.

This compound This compound (β-ethoxy-α-ketobutyraldehyde) Adduct This compound-Guanine Adduct This compound->Adduct Reaction Guanine Accessible Guanine (in single-stranded region) Guanine->Adduct Adduct->Guanine Reversal Reversal Mild Alkaline Conditions Reversal->Adduct

Figure 1: Reaction of this compound with Guanine.

Early Applications in tRNA and rRNA Structure Elucidation

The initial forays into using this compound for nucleic acid structure determination focused on two of the most abundant and functionally critical RNA species: tRNA and rRNA.

Probing the Structure of Transfer RNA (tRNA)

In a seminal 1967 study by Litt and Hancock, this compound was employed to probe the structure of tRNA. Their work provided some of the earliest experimental evidence for the folded, cloverleaf-like structure of tRNA. By reacting tRNA with this compound and analyzing the modified guanine residues, they could identify which guanines were in single-stranded loop regions and therefore accessible to the chemical probe.

Footprinting Ribosomal RNA (rRNA)

A landmark 1972 paper by Noller and Chaires detailed the use of this compound to probe the structure of 16S ribosomal RNA within the 30S ribosomal subunit[1]. This study was instrumental in demonstrating that rRNA plays a direct role in ribosome function, specifically in the binding of tRNA. They found that modification of a small number of guanine residues in 16S rRNA by this compound led to the inactivation of the ribosome's ability to bind tRNA[1]. This "footprinting" technique, where the binding of a ligand (in this case, the ribosomal proteins) protects certain residues from chemical modification, became a powerful tool for mapping functional sites on RNA.

Later work by Noller and Garrett in 1979 extended this approach to 5S rRNA, identifying this compound-reactive sites to refine the secondary structure model of this ribosomal component.

Quantitative Data from Early this compound Studies

The following tables summarize key quantitative data extracted from these pioneering studies.

ParameterLitt and Hancock, 1967 (tRNA)Noller and Chaires, 1972 (16S rRNA in 30S subunit)Noller and Garrett, 1979 (5S rRNA)
This compound Concentration Not explicitly stated0.8 mg/mL1 mg/mL
Nucleic Acid Concentration Not explicitly stated~10 A260 units/mL10 A260 units/mL
Reaction Buffer 0.05 M Tris-HCl, pH 7.5, 0.01 M MgCl250 mM Tris-HCl, pH 7.8, 50 mM KCl, 10 mM Mg(OAc)250 mM K-cacodylate, pH 7.2, 20 mM Mg(OAc)2, 100 mM KCl
Reaction Temperature 25°C37°C37°C
Reaction Time Varied (kinetic studies)Up to 90 minutesVaried (up to 60 minutes)
Number of Reactive Guanines ~3 per tRNA molecule6-7 for functional inactivationVaried by conformation (A vs. B form)

Table 1: Summary of Reaction Conditions from Early this compound Studies.

StudyKey FindingQuantitative Result
Noller and Chaires, 1972 Inactivation of 30S ribosomal subunits by this compound modification.Modification of 6-7 guanine residues in 16S rRNA correlates with the loss of tRNA binding activity.
Noller and Garrett, 1979 Differential reactivity of guanine residues in different conformers of 5S rRNA.In the 'A' form, G41 was the most reactive, followed by G13. In the 'B' form, G13 was the most reactive.

Table 2: Key Quantitative Findings from Early this compound Footprinting Studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, reconstructed from the original publications.

This compound Modification of 30S Ribosomal Subunits (Noller and Chaires, 1972)

Objective: To modify accessible guanine residues in 16S rRNA within the 30S ribosomal subunit to assess the impact on ribosome function.

Materials:

  • Purified 30S ribosomal subunits

  • This compound solution (stock solution in water)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 10 mM Mg(OAc)2

  • Quenching solution (e.g., Tris buffer)

Procedure:

  • Preparation: Resuspend purified 30S ribosomal subunits in the reaction buffer to a final concentration of approximately 10 A260 units/mL.

  • Reaction Initiation: Add this compound to the ribosome solution to a final concentration of 0.8 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 90 minutes) to monitor the extent of inactivation.

  • Reaction Termination: Stop the reaction by adding a quenching solution or by rapid precipitation of the ribosomes.

  • Analysis: Assay the this compound-modified ribosomes for their ability to perform functions such as tRNA binding and protein synthesis.

Identification of this compound-Modified Oligonucleotides by Diagonal Electrophoresis (Noller and Garrett, 1979)

Objective: To identify the specific guanine residues in an RNA molecule that have been modified by this compound.

Materials:

Procedure:

  • RNA Digestion: Digest the 32P-labeled, this compound-modified RNA with RNase T1 to generate a set of oligonucleotides.

  • First Dimension Electrophoresis: Apply the oligonucleotide mixture to a strip of DEAE-cellulose paper and perform electrophoresis in the first dimension using a pyridinium acetate buffer at pH 3.5.

  • Reversal of Modification: Expose the paper strip to ammonia vapor. This reverses the this compound modification, removing the adduct from the guanine residues.

  • Second Dimension Electrophoresis: Sew the paper strip onto a larger sheet of DEAE-cellulose paper and perform electrophoresis in the second dimension, perpendicular to the first, using 7% formic acid.

  • Autoradiography: Expose the paper to X-ray film. The unmodified oligonucleotides will form a diagonal line. The oligonucleotides that were originally modified with this compound will migrate off the diagonal, allowing for their identification and subsequent sequence analysis.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships described in these early studies.

cluster_0 This compound Footprinting of 16S rRNA A Isolate 30S Ribosomal Subunits B Incubate with this compound A->B D Control: Untreated Subunits A->D C Functional Assays (tRNA binding, protein synthesis) B->C F Identify Modified Guanine Residues B->F E Compare Activity C->E D->C

Figure 2: Workflow for this compound Footprinting of 16S rRNA.

cluster_1 Diagonal Electrophoresis for Identifying Modified Guanines G This compound-modified, 32P-labeled RNA H RNase T1 Digestion G->H I 1st Dimension Electrophoresis (pH 3.5) H->I J Expose to Ammonia Vapor (Reverse Modification) I->J K 2nd Dimension Electrophoresis (7% Formic Acid) J->K L Autoradiography K->L M Identify Off-Diagonal Spots L->M

Figure 3: Workflow for Diagonal Electrophoresis.

Conclusion

The early applications of this compound in nucleic acid research laid a critical foundation for our understanding of RNA structure and function. The pioneering studies of tRNA and rRNA using this simple yet elegant chemical probe provided the first glimpses into the intricate folding of these molecules and their roles in fundamental biological processes. The principles of chemical footprinting established in these early works continue to be relevant in the modern era of structural biology and genomics, albeit with more advanced detection and analysis methods. This guide serves as a testament to the ingenuity of early molecular biologists and the enduring power of chemical probes in unraveling the complexities of the cell.

References

Kethoxal's Specificity for Guanine Bases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable specificity of kethoxal for guanine (B1146940) bases, a cornerstone of its application in nucleic acid research. This compound, and its azide-functionalized derivative N3-kethoxal, have emerged as invaluable tools for probing the structure of single-stranded RNA and DNA. This document provides a comprehensive overview of its reaction mechanism, quantitative specificity, and detailed experimental protocols for its use.

The Chemical Basis of this compound's Specificity

This compound (1,1-dihydroxy-3-ethoxy-2-butanone) is a small organic molecule that exhibits a strong preference for reacting with guanine (G) residues in single-stranded nucleic acids.[1][2] This specificity is rooted in the unique chemical structure of guanine, which allows for the formation of a stable cyclic adduct with this compound. The reaction specifically targets the N1 and N2 positions on the Watson-Crick face of guanine.[1][2] Consequently, this compound modification is sterically hindered when a guanine base is involved in standard Watson-Crick base pairing within a double-stranded region of RNA or DNA. This property is the foundation of its use in "footprinting" experiments to elucidate nucleic acid secondary structure.

The azide-containing derivative, N3-kethoxal, functions similarly but offers the additional advantage of a bioorthogonal handle for downstream applications such as biotinylation for enrichment or attachment of fluorescent dyes.[1]

Reaction Mechanism

The reaction between this compound and guanine proceeds through the formation of a covalent adduct. This interaction is reversible, a feature that can be exploited experimentally to remove the modification when desired. The stability of the this compound-guanine adduct can be enhanced by the presence of a borate (B1201080) buffer.

G_kethoxal_reaction cluster_reactants Reactants cluster_product Product Guanine Guanine (in ssRNA) Adduct Stable Cyclic Adduct Guanine->Adduct Reacts with This compound This compound This compound->Adduct Adduct->Guanine Reversible (heat, alkaline pH)

Reaction of this compound with Guanine.

Quantitative Specificity of this compound

This compound's utility is fundamentally dependent on its high specificity for guanine over the other canonical bases: adenine (B156593) (A), cytosine (C), and uracil (B121893) (U) in RNA, or thymine (B56734) (T) in DNA. Experimental evidence consistently demonstrates that this compound is essentially inert towards these other bases under standard reaction conditions.

NucleobaseReactivity with this compoundSupporting Evidence
Guanine (G) HighForms a stable cyclic adduct at N1 and N2 positions in single-stranded regions.
Adenine (A) Negligible/NoneOligonucleotides lacking guanine show no reaction with N3-kethoxal.
Cytosine (C) Negligible/NoneOligonucleotides lacking guanine show no reaction with N3-kethoxal.
Uracil (U) Negligible/NoneOligonucleotides lacking guanine show no reaction with N3-kethoxal.
Reactivity with Other Molecules

It is important to note that this compound can react with other biomolecules, although generally at a much slower rate than with single-stranded guanine. Of particular relevance is its ability to modify the guanidino group of arginine residues in proteins. However, studies have shown that the reaction with deoxyguanosine is significantly faster than with L-arginine under the same conditions, minimizing protein labeling during typical nucleic acid modification experiments.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in RNA structure analysis.

In Vitro RNA Modification with N3-Kethoxal

This protocol describes the modification of an RNA molecule in vitro using N3-kethoxal, a crucial first step for techniques like Keth-seq or primer extension analysis.

Materials:

  • RNA of interest

  • N3-kethoxal

  • This compound reaction buffer (0.1 M sodium cacodylate, 10 mM MgCl₂, pH 7.0)

  • RNA folding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Nuclease-free water

  • Micro Bio-Spin™ P-6 Gel Columns (or equivalent for purification)

Procedure:

  • RNA Refolding:

    • In a nuclease-free tube, dilute the RNA to the desired concentration in RNA folding buffer.

    • Heat the RNA solution to 95°C for 2 minutes to denature any existing secondary structures.

    • Allow the RNA to cool slowly to room temperature to facilitate proper refolding.

  • N3-Kethoxal Modification:

    • To the refolded RNA solution, add N3-kethoxal to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture at 37°C for 10-30 minutes. Incubation time can be adjusted to control the extent of modification.

    • The final reaction volume is typically 10-20 µL.

  • Purification of Modified RNA:

    • Remove unreacted N3-kethoxal by purifying the RNA using a size-exclusion chromatography column, such as a Micro Bio-Spin™ P-6 Gel Column.

    • Elute the purified, modified RNA according to the manufacturer's instructions.

  • (Optional) Adduct Stabilization:

    • If long-term stability of the adduct is required, the modification can be "fixed" by adding a borate buffer (e.g., 50 mM potassium borate, pH 7.0) to the purified RNA.

  • (Optional) Removal of N3-Kethoxal Modification:

    • The N3-kethoxal adduct can be reversed by incubating the modified RNA in a buffer containing a high concentration of free guanosine (B1672433) or GTP (e.g., 50 mM GTP) at 37°C for several hours or at 95°C for 10 minutes.

Analysis of this compound Modification by Primer Extension

This protocol outlines the detection of this compound-modified guanine residues in an RNA molecule using reverse transcription. The this compound adduct on a guanine base acts as a roadblock for reverse transcriptase, leading to the termination of cDNA synthesis.

Materials:

  • This compound-modified RNA

  • Unmodified control RNA

  • 5'-end radiolabeled DNA primer specific to the RNA of interest

  • Reverse transcriptase (e.g., AMV or SuperScript)

  • Reverse transcriptase buffer

  • dNTP mix

  • Dideoxynucleotide sequencing kit (for generating a sequencing ladder)

  • Denaturing polyacrylamide gel

  • Urea

  • TBE buffer

  • Loading dye (e.g., formamide-based)

Procedure:

  • Primer Annealing:

    • In separate tubes, mix the this compound-modified RNA and the unmodified control RNA with the 5'-end radiolabeled primer.

    • Heat the mixtures to 65-80°C for 5 minutes, then allow to cool slowly to room temperature to anneal the primer to the RNA template.

  • Reverse Transcription Reaction:

    • Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase.

    • Add the master mix to the annealed primer-template mixtures.

    • Incubate at the optimal temperature for the reverse transcriptase (e.g., 42-55°C) for 30-60 minutes.

  • Sequencing Ladder Generation:

    • In parallel, perform dideoxy sequencing reactions for the unmodified RNA using the same radiolabeled primer to generate a G, A, C, and U ladder.

  • Analysis by Gel Electrophoresis:

    • Stop the reverse transcription and sequencing reactions by adding a formamide-based loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel containing urea.

    • Run the gel at a constant power until the desired resolution is achieved.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Data Interpretation:

    • The positions of this compound-modified guanines will appear as bands in the lane corresponding to the modified RNA, indicating premature termination of reverse transcription.

    • The intensity of these bands can provide a semi-quantitative measure of the extent of modification at each guanine residue.

    • The sequencing ladder allows for the precise identification of the modified guanine bases.

Visualizing Workflows and Relationships

Experimental Workflow for this compound Footprinting

The following diagram illustrates a typical workflow for an RNA footprinting experiment using this compound, from RNA preparation to data analysis.

G_kethoxal_workflow start Start: RNA Sample rna_prep RNA Preparation (In vitro transcription, purification) start->rna_prep refolding RNA Refolding (Denaturation and slow cooling) rna_prep->refolding modification This compound Modification (+/- this compound treatment) refolding->modification purification Purification of RNA modification->purification primer_annealing Primer Annealing (5'-radiolabeled primer) purification->primer_annealing rt Reverse Transcription primer_annealing->rt gel Denaturing PAGE rt->gel analysis Data Analysis (Autoradiography and interpretation) gel->analysis end End: Structural Information analysis->end

This compound RNA Footprinting Workflow.
Logical Relationship of this compound Specificity

This diagram illustrates the logical basis for this compound's utility in structure probing, highlighting its specificity for single-stranded guanine.

G_kethoxal_logic cluster_condition Nucleobase State cluster_reaction Reaction with this compound ssG Single-stranded Guanine reactive Reactive ssG->reactive dsG Double-stranded Guanine non_reactive Non-reactive dsG->non_reactive other_bases Adenine, Cytosine, Uracil other_bases->non_reactive

Specificity of this compound Reaction.

Conclusion

This compound's high specificity for single-stranded guanine bases makes it an indispensable tool for researchers in molecular biology, biochemistry, and drug development. Its ability to precisely map accessible guanine residues provides invaluable insights into the secondary and tertiary structures of RNA and DNA, their interactions with other molecules, and their functional roles within the cell. The development of N3-kethoxal has further expanded the applications of this powerful chemical probe, enabling advanced techniques for transcriptome-wide structural analysis. A thorough understanding of its chemical properties and experimental application, as detailed in this guide, is crucial for its effective use in elucidating the complex world of nucleic acid structure and function.

References

Methodological & Application

Probing the Transcriptome in High Resolution: Application of Kethoxal for Single-Cell RNA Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The three-dimensional structure of RNA is intrinsically linked to its function, regulating everything from gene expression to catalytic activity. While bulk methods have provided population averages of RNA structures, they mask the inherent heterogeneity present across different cells. The advent of single-cell technologies offers an unprecedented opportunity to dissect this structural variability. This document details the application of kethoxal, a chemical probe specific for single-stranded guanine (B1146940) residues, for the analysis of RNA structure at the single-cell level. By adapting the principles of Keth-seq (this compound-based RNA structure sequencing) to a single-cell workflow, researchers can gain deeper insights into the dynamic nature of the cellular structurome.

This compound, and its azide-functionalized derivative N3-kethoxal, selectively labels the N1 and N2 positions of guanine bases that are not involved in Watson-Crick base-pairing.[1] This modification can be detected through reverse transcription, where the adducted guanine acts as a stop or induces mutations, allowing for the identification of single-stranded regions. The integration of this chemical probing with the high-throughput capabilities of single-cell RNA sequencing (scRNA-seq) enables the simultaneous profiling of both the transcriptome and the structural landscape of individual cells.

Principle of Single-Cell this compound-based RNA Structure Sequencing (scKeth-seq)

The proposed scKeth-seq methodology combines the specificity of this compound probing with a droplet-based or plate-based single-cell RNA-seq workflow. The core principle involves treating a population of live cells with a membrane-permeable this compound derivative, such as N3-kethoxal. This initial step "snapshots" the in-vivo RNA structures by covalently modifying accessible guanine residues. Following this, single cells are isolated, and their RNA is reverse transcribed using primers containing cell-specific barcodes and Unique Molecular Identifiers (UMIs). The this compound adducts lead to premature termination of reverse transcription or the introduction of mutations in the resulting cDNA. These signatures are then read out by next-generation sequencing, allowing for the computational inference of RNA secondary structure on a cell-by-cell basis.

The azide (B81097) group on N3-kethoxal provides a bio-orthogonal handle for further chemical modifications, such as the attachment of biotin (B1667282) for enrichment, although this is more commonly used in bulk applications.[1][2] For single-cell applications, the direct detection of reverse transcription stops or mutations is often more practical.

Experimental Protocols

This section outlines a detailed protocol for scKeth-seq, based on the established principles of Keth-seq and adapted for a single-cell workflow inspired by methods like sc-SPORT.

Materials and Reagents
  • Cell Culture: Healthy, logarithmically growing cells of interest.

  • This compound Reagent: N3-kethoxal (azido-kethoxal).

  • Buffers: this compound reaction buffer (e.g., 0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0), PBS, cell lysis buffer.

  • Single-Cell RNA-seq Platform: Droplet-based (e.g., 10x Genomics Chromium) or plate-based (e.g., SMART-seq).

  • Reverse Transcription: Reverse transcriptase, dNTPs, barcoded primers.

  • Library Preparation Kit: Compatible with the chosen scRNA-seq platform.

  • RNA Purification: RNA purification kits (e.g., magnetic beads).

Protocol Steps
  • Cell Preparation:

    • Culture cells to the desired density. Ensure high viability (>90%) for optimal results.

    • Harvest cells and wash with pre-warmed PBS.

    • Resuspend the cell pellet in the appropriate cell culture medium for this compound treatment.

  • In-Cell RNA Labeling with N3-Kethoxal:

    • Treat the cells with N3-kethoxal at a final concentration of 1-10 mM. The optimal concentration and incubation time should be empirically determined for each cell type.

    • Incubate for 5-15 minutes at 37°C.[3][4]

    • To stop the reaction, pellet the cells by centrifugation at 4°C and wash twice with ice-cold PBS.

  • Single-Cell Isolation:

    • Resuspend the cells in a suitable buffer for single-cell partitioning.

    • Proceed immediately with the chosen single-cell platform's protocol for cell encapsulation (droplet-based) or sorting into plates.

  • Cell Lysis and Reverse Transcription:

    • Within the droplets or wells, cells are lysed to release their RNA.

    • Reverse transcription is performed using primers that include a cell barcode and a UMI. The this compound adducts on the RNA template will cause the reverse transcriptase to stall or misincorporate nucleotides, creating a record of the modification.

  • cDNA Amplification and Library Preparation:

    • Following reverse transcription, the cDNA is amplified.

    • Sequencing libraries are prepared according to the manufacturer's protocol for the single-cell platform. This typically involves fragmentation, adapter ligation, and sample indexing.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a compatible next-generation sequencing platform.

    • The data analysis pipeline will involve:

      • Demultiplexing reads based on cell barcodes.

      • Aligning reads to a reference transcriptome.

      • Identifying reverse transcription stops or mutations at guanine residues.

      • Calculating a "reactivity score" for each guanine based on the frequency of stops/mutations.

      • Using these reactivity scores as constraints for RNA secondary structure prediction algorithms.

Data Presentation

The quantitative data from a scKeth-seq experiment can be summarized to compare conditions and assess data quality.

ParameterIn Vitro Keth-seqIn Vivo Keth-seqProposed scKeth-seqReference
Probe N3-kethoxalN3-kethoxalN3-kethoxal
Probe Concentration 100 µM1-10 mM1-10 mM (to be optimized)
Reaction Time 10 min5-20 min5-15 min (to be optimized)
Reaction Temperature 37°C37°C37°C
Target Base Single-stranded GuanineSingle-stranded GuanineSingle-stranded Guanine
Detection Method RT stop, Biotin enrichmentRT stopRT stop, Mutations
Input Material Purified RNACultured cellsSingle cellsN/A

Visualizations

This compound Reaction with Guanine

kethoxal_reaction cluster_reactants Reactants cluster_product Product Guanine Single-stranded Guanine Adduct This compound-Guanine Adduct Guanine->Adduct Reaction at N1 and N2 positions This compound N3-Kethoxal This compound->Adduct scKeth_seq_workflow start Live Cell Population probe In-cell probing with N3-Kethoxal start->probe wash Wash to remove excess probe probe->wash isolate Single-cell isolation (Droplets or Plates) wash->isolate lyse_rt Cell Lysis & Reverse Transcription with barcoded primers isolate->lyse_rt amplify cDNA Amplification lyse_rt->amplify library Library Preparation amplify->library sequence Next-Generation Sequencing library->sequence analysis Data Analysis: - Demultiplexing - Alignment - RT stop/mutation calling - Structure Prediction sequence->analysis

References

Application Notes and Protocols for Kethoxal-Based Cellular Probing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for utilizing kethoxal and its derivatives, particularly the azide-functionalized N3-kethoxal, for studying nucleic acid structure and as a potential antiviral agent across different cell types. Detailed protocols for key applications are provided to facilitate experimental design and execution.

Introduction to this compound and N3-Kethoxal

This compound (1,1-dihydroxy-3-ethoxy-2-butanone) is a chemical probe that specifically reacts with the N1 and N2 positions of single-stranded guanine (B1146940) (G) residues in nucleic acids under mild conditions. This specific modification has been instrumental in the study of RNA secondary and tertiary structures. The development of an azide-containing derivative, N3-kethoxal, has significantly expanded the utility of this probe, enabling bioorthogonal ligation via "click chemistry." This allows for the attachment of reporter molecules such as biotin (B1667282) or fluorophores, facilitating the enrichment and visualization of modified nucleic acids.[1][2] The reaction of N3-kethoxal with guanine is reversible, which is a key advantage in sequencing-based applications as the modification can be removed to allow for unimpeded reverse transcription or PCR amplification.[1][3]

Application Note 1: RNA Structure Probing in Mammalian Cells using Keth-seq

Principle: Keth-seq (this compound-based sequencing) is a high-throughput method for transcriptome-wide mapping of RNA secondary structures in vivo.[1] The method relies on the ability of N3-kethoxal to rapidly penetrate cell membranes and modify accessible guanine residues in single-stranded regions of RNA. The azide (B81097) group on N3-kethoxal serves as a handle for biotinylation, allowing for the enrichment of modified RNA fragments. The sites of modification are then identified by reverse transcription, where the this compound adduct induces stops, followed by high-throughput sequencing.

Cell Type Applicability: This method has been successfully applied to various mammalian cell lines, including human HeLa cells and mouse embryonic stem cells (mESCs).

Quantitative Parameters for Keth-seq in Mammalian Cells:

ParameterValueCell TypeReference
N3-kethoxal Concentration1 mMHeLa, mESCs
Incubation Time1-20 minutesmESCs
Optimal Incubation Time5 minutesmESCs
Incubation Temperature37°CHeLa, mESCs
Biotinylation ReagentDBCO-BiotinHeLa, mESCs
Biotinylation Time2 hoursin vitro
Biotinylation Temperature37°Cin vitro

Experimental Protocol: Keth-seq in Mammalian Cells

  • Cell Culture and Treatment:

    • Culture mammalian cells (e.g., HeLa or mESCs) to the desired confluency under standard conditions.

    • Add N3-kethoxal directly to the culture medium to a final concentration of 1 mM.

    • Incubate the cells at 37°C for 5 minutes.

  • RNA Isolation:

    • Immediately after incubation, harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

  • Biotinylation of N3-kethoxal-labeled RNA (in vitro):

    • To the isolated RNA, add DBCO-biotin.

    • Incubate at 37°C for 2 hours in a borate (B1201080) buffer to stabilize the this compound-guanine adduct.

    • Purify the biotinylated RNA using an appropriate RNA cleanup kit.

  • Library Preparation for Sequencing:

    • Fragment the biotinylated RNA.

    • Enrich the biotinylated RNA fragments using streptavidin-coated magnetic beads.

    • Perform reverse transcription on the enriched fragments. The this compound adducts will cause the reverse transcriptase to stall, generating cDNAs that terminate at the modification site.

    • Prepare a sequencing library from the resulting cDNAs.

    • For a control, a portion of the modified RNA can be treated to remove the N3-kethoxal adducts prior to reverse transcription. This is achieved by incubating the RNA with a high concentration of GTP (e.g., 50 mM) at 95°C for 10 minutes.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries using a high-throughput sequencing platform.

    • Align the sequencing reads to the reference transcriptome.

    • Analyze the positions of reverse transcription stops to identify the locations of this compound-modified guanines.

Keth_seq_Workflow cluster_cell In Vivo cluster_lab In Vitro Mammalian Cells Mammalian Cells N3-Kethoxal Treatment N3-Kethoxal Treatment Mammalian Cells->N3-Kethoxal Treatment Add to medium RNA Isolation RNA Isolation Biotinylation Biotinylation Enrichment Enrichment Reverse Transcription Reverse Transcription Library Preparation Library Preparation Sequencing Sequencing Data Analysis Data Analysis

Caption: General workflow for this compound footprinting.

Application Note 3: this compound in Plant Cell Systems

The use of this compound for in vivo RNA structure probing in plant cells is not as well-documented as in mammalian, yeast, or bacterial systems. The plant cell wall presents a significant barrier to the entry of chemical probes. Current literature on plant RNA structure probing predominantly focuses on the use of other reagents like dimethyl sulfate (B86663) (DMS) and selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagents, which are more cell-permeable.

Challenges and Potential Adaptations:

  • Cell Wall Permeability: Protoplasting (enzymatic removal of the cell wall) would likely be a necessary first step for efficient this compound treatment of plant cells.

  • Reagent Optimization: The optimal concentration of this compound and incubation time would need to be empirically determined for different plant species and cell types.

While direct protocols are lacking, the general principles of this compound probing and downstream analysis via primer extension or sequencing would be applicable to plant RNA once the challenge of cellular delivery is overcome.

Application Note 4: this compound as an Antiviral Agent

Principle: this compound has been historically investigated as an antiviral agent due to its ability to react with guanine residues in the nucleic acids of viruses, particularly RNA viruses. This modification can interfere with viral replication and transcription, leading to the inactivation of the virus. The single-stranded nature of many viral RNA genomes during replication makes them susceptible to this compound modification.

Mechanism of Antiviral Action: The primary mechanism of this compound's antiviral activity is the chemical modification of guanine bases in the viral genome. This can lead to:

  • Inhibition of Replication: The this compound adduct can block the progression of viral RNA-dependent RNA polymerase.

  • Inhibition of Translation: Modification of guanine in coding regions can disrupt codon-anticodon interactions on the ribosome, inhibiting protein synthesis.

  • Disruption of Functional RNA Structures: Many viral RNAs contain highly structured regions that are essential for replication and interaction with host factors. This compound modification can disrupt these structures.

Virus Inactivation Workflow

Virus_Inactivation_Workflow Virus Preparation Virus Preparation This compound Treatment This compound Treatment Virus Preparation->this compound Treatment Incubation Incubation This compound Treatment->Incubation Removal of this compound Removal of this compound Incubation->Removal of this compound Infectivity Assay Infectivity Assay Removal of this compound->Infectivity Assay Data Analysis Data Analysis Infectivity Assay->Data Analysis

Caption: General workflow for assessing viral inactivation by this compound.

Historical Context and Current Perspective: While early studies demonstrated the virucidal activity of this compound, its development as a clinical antiviral has been limited. The focus of modern antiviral drug development has shifted towards more specific inhibitors of viral enzymes (e.g., polymerases, proteases) and host factors. However, the principle of targeting viral nucleic acids with reactive small molecules remains a valid strategy, and this compound serves as a foundational example of this approach.

Experimental Protocol: Viral Inactivation Assay

  • Virus Stock Preparation:

    • Prepare a high-titer stock of the RNA virus of interest.

    • Determine the initial viral titer using a standard method (e.g., plaque assay or TCID50).

  • This compound Treatment:

    • Incubate the virus stock with varying concentrations of this compound for a defined period.

    • Include a no-treatment control.

  • Removal of this compound:

    • Remove or inactivate the this compound from the virus suspension. This can be achieved by dialysis, gel filtration, or dilution.

  • Infectivity Assay:

    • Infect susceptible host cells with the treated and control virus samples.

    • Quantify the remaining viral infectivity using a plaque assay or TCID50 assay.

  • Data Analysis:

    • Calculate the reduction in viral titer for each this compound concentration and determine the effective concentration for viral inactivation.

Quantitative Data on Antiviral Activity: Detailed quantitative data from modern studies on the antiviral efficacy of this compound are limited. The provided protocol outlines a general method for obtaining such data.

Signaling Pathways and Logical Relationships

This compound's Interaction with Nucleic Acids

Kethoxal_Mechanism This compound This compound ssGuanine Single-stranded Guanine This compound->ssGuanine Reacts with N1 and N2 dsGuanine Double-stranded Guanine This compound->dsGuanine No Reaction Adduct This compound-Guanine Adduct ssGuanine->Adduct Block Steric Blockage Adduct->Block Inhibition of Polymerase Inhibition of Polymerase Block->Inhibition of Polymerase Inhibition of Ribosome Binding Inhibition of Ribosome Binding Block->Inhibition of Ribosome Binding

Caption: Mechanism of this compound's interaction with guanine.

Conclusion

This compound and its derivatives are powerful tools for investigating nucleic acid structure and function. The development of N3-kethoxal has enabled high-throughput, transcriptome-wide structural analysis in mammalian cells. While its application in other cell types like yeast and bacteria is more established for specific targets like rRNA, and its use in plants is still emerging, the fundamental chemistry of this compound provides a versatile platform for nucleic acid research. Furthermore, its historical role as an antiviral agent underscores the potential for targeting viral nucleic acids for therapeutic purposes. The protocols and data presented here provide a foundation for researchers to apply these methods in their own experimental systems.

References

Probing Viral RNA Structures: A Detailed Protocol for Kethoxal Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The secondary and tertiary structures of viral RNA are critical for their replication, translation, and interaction with host cell machinery, making them attractive targets for antiviral drug development. Kethoxal, and its azide-modified derivative N3-kethoxal, are powerful chemical probes for elucidating the structure of RNA. This document provides a detailed protocol for the this compound modification of viral RNA, enabling researchers to identify single-stranded and accessible guanine (B1146940) residues within viral genomes and transcripts.

Introduction

This compound is a chemical probe that specifically and reversibly modifies guanine bases in single-stranded RNA (ssRNA) under mild conditions.[1] It preferentially reacts with the N1 and N2 positions of guanine, which are involved in Watson-Crick base pairing.[1][2] Consequently, this compound modification provides a snapshot of the accessible guanine residues, thereby revealing single-stranded regions of an RNA molecule. This method can be applied both in vitro to purified viral RNA and in cellula to study viral RNA structure within its native cellular environment.[1][3] The resulting modifications can be detected by reverse transcription, where the polymerase stalls at the modified guanine, allowing for nucleotide-resolution structural mapping. A recent advancement, Keth-seq, utilizes an azide-modified this compound (N3-kethoxal) for transcriptome-wide RNA structure analysis through high-throughput sequencing.

Principle of the Method

The fundamental principle of this compound-based RNA structure probing lies in its selective covalent modification of unpaired guanine residues. The reaction of this compound with guanine forms a stable adduct that sterically hinders the progression of reverse transcriptase. By analyzing the sites of premature termination of reverse transcription, one can map the single-stranded guanine residues in the RNA of interest. The modification is reversible under alkaline conditions or by heating, which allows for control experiments. The introduction of N3-kethoxal further expands the utility of this method by enabling the enrichment of modified RNA fragments through click chemistry.

Key Experimental Methodologies

This section provides detailed protocols for the in vitro and in cellula modification of viral RNA using this compound or its derivatives.

In Vitro this compound Modification of Purified Viral RNA

This protocol is suitable for studying the structure of isolated viral RNA.

Materials:

  • Purified viral RNA

  • This compound solution (e.g., 20 mg/mL in 20% ethanol)

  • RNA folding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Reaction stop buffer (e.g., 0.5 M Borate buffer, pH 7.0)

  • RNA purification kit

Protocol:

  • RNA Refolding:

    • In a sterile, RNase-free microcentrifuge tube, dilute the purified viral RNA to the desired concentration (e.g., 1-5 µg) in RNA folding buffer.

    • Heat the RNA solution at 95°C for 2 minutes, then slowly cool to room temperature (approximately 30 minutes) to allow for proper folding.

  • This compound Modification:

    • Add this compound solution to the refolded RNA to a final concentration as indicated in Table 1.

    • Incubate the reaction at 37°C for the desired time (see Table 1). The incubation time can be optimized to achieve the desired level of modification.

  • Reaction Quenching:

    • To stop the reaction, add the reaction stop buffer to a final concentration of 50 mM.

  • RNA Purification:

    • Purify the modified RNA using an appropriate RNA purification kit to remove excess this compound and other reaction components.

    • Elute the purified RNA in RNase-free water.

  • Downstream Analysis:

    • The modified RNA is now ready for downstream analysis, such as primer extension or library preparation for Keth-seq.

In Cellula this compound Modification of Viral RNA

This protocol is designed for probing viral RNA structure within infected cells.

Materials:

  • Virus-infected cells in culture

  • N3-kethoxal (azido-kethoxal)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • RNA extraction kit (e.g., TRIzol)

Protocol:

  • Cell Treatment:

    • To the culture medium of virus-infected cells (e.g., in a 100 mm dish at ~80% confluency), add N3-kethoxal to the desired final concentration (see Table 2).

    • Incubate the cells at 37°C in a CO2 incubator for the specified time (e.g., 1 to 20 minutes).

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer or by adding TRIzol reagent for RNA extraction.

  • RNA Extraction:

    • Isolate the total RNA from the cell lysate using a standard RNA extraction protocol.

  • Downstream Processing for Keth-seq (Optional):

    • If using N3-kethoxal, the azide (B81097) group can be used for biotinylation via a click reaction with a DBCO-biotin conjugate. This allows for the enrichment of modified RNA fragments.

  • Analysis:

    • The modified RNA can be analyzed by primer extension or subjected to library preparation for high-throughput sequencing.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for this compound modification of RNA. Optimization may be required for specific viral RNAs and experimental systems.

Table 1: In Vitro this compound Modification Conditions

ParameterRecommended RangeNotes
This compound Concentration1 - 10 mg/mLHigher concentrations may lead to non-specific modifications.
Incubation Time5 - 30 minutesShorter times are preferred to minimize RNA degradation.
Incubation Temperature25 - 37°C37°C is commonly used.
pH7.0 - 8.0The reaction is more efficient at slightly alkaline pH.

Table 2: In Cellula N3-Kethoxal Modification Conditions

ParameterRecommended RangeNotes
N3-Kethoxal Concentration10 - 100 µMConcentration should be optimized for cell type and virus.
Incubation Time1 - 20 minutesTime-course experiments are recommended to determine the optimal duration.
Cell Density~80% confluencyEnsure cells are in a healthy, actively growing state.

Visual Representations

Diagram 1: Experimental Workflow for this compound Modification of Viral RNA

experimental_workflow cluster_invitro In Vitro Protocol cluster_incellula In Cellula Protocol iv_start Start: Purified Viral RNA iv_refold RNA Refolding (Heat & Cool) iv_start->iv_refold iv_modify This compound Modification iv_refold->iv_modify iv_quench Quench Reaction iv_modify->iv_quench iv_purify RNA Purification iv_quench->iv_purify iv_end Downstream Analysis (Primer Extension / Sequencing) iv_purify->iv_end ic_start Start: Virus-Infected Cells ic_treat N3-Kethoxal Treatment ic_start->ic_treat ic_harvest Cell Harvesting & Lysis ic_treat->ic_harvest ic_extract Total RNA Extraction ic_harvest->ic_extract ic_end Downstream Analysis (Primer Extension / Keth-seq) ic_extract->ic_end

Caption: Workflow for in vitro and in cellula this compound modification of viral RNA.

Diagram 2: Chemical Modification of Guanine by this compound

References

Application Notes and Protocols: Integrating Kethoxal-Derived Data with Computational Modeling for High-Resolution Structural Genomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kethoxal and its azide-derivatized analog, N3-kethoxal, are powerful chemical probes that selectively modify single-stranded guanine (B1146940) residues in nucleic acids. This specific reactivity provides a high-resolution footprint of unpaired guanines, offering critical experimental constraints for the computational modeling of RNA and DNA secondary and tertiary structures. When coupled with high-throughput sequencing (termed Keth-seq for RNA and KAS-seq for single-stranded DNA), these methods provide transcriptome-wide and genome-wide structural information. These application notes and protocols detail the integration of this compound-based chemical probing data with computational modeling pipelines to elucidate the structural landscapes of nucleic acids.

Application Notes

The integration of this compound probing data into computational modeling workflows significantly enhances the accuracy of nucleic acid structure prediction.[1][2] this compound reactivity data serves as a pseudo-energy term or a set of constraints in structure prediction algorithms, guiding the model towards conformations that are consistent with the experimental data.[3] This hybrid approach is particularly valuable for large and complex RNA molecules, where ab initio prediction methods often fall short.[1]

Key applications include:

  • RNA Secondary Structure Refinement: this compound footprinting data can be used to refine computationally predicted RNA secondary structures by identifying single-stranded regions with high confidence.[4]

  • RNA Tertiary Structure Modeling: The spatial constraints derived from this compound probing can inform and validate 3D models of RNA architecture.

  • Transcriptome-wide RNA Structure Mapping: Keth-seq allows for the global analysis of RNA structures in their native cellular environment, providing insights into co-transcriptional folding and RNA-protein interactions.

  • Genome-wide ssDNA Profiling: KAS-seq identifies regions of single-stranded DNA throughout the genome, which are indicative of active transcription, replication, and repair processes.

  • RNA-Protein Interaction Studies: this compound footprinting can reveal changes in RNA structure upon protein binding, thereby mapping interaction interfaces.

Logical Workflow for Integrating this compound Data with Computational Modeling

The overall process involves experimental data acquisition followed by computational analysis and modeling.

cluster_experimental Experimental Workflow cluster_computational Computational Workflow Kethoxal_Labeling N3-Kethoxal Labeling (In vivo or In vitro) Nucleic_Acid_Isolation Nucleic Acid Isolation Kethoxal_Labeling->Nucleic_Acid_Isolation Biotinylation Biotinylation via Click Chemistry Nucleic_Acid_Isolation->Biotinylation Enrichment Streptavidin Enrichment Biotinylation->Enrichment Library_Prep Sequencing Library Preparation Enrichment->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Processing Data Processing (Adapter Trimming, Alignment) Sequencing->Data_Processing Raw Reads Reactivity_Calculation Reactivity Profile Calculation Data_Processing->Reactivity_Calculation Aligned Reads Structure_Modeling RNA/DNA Structure Modeling Reactivity_Calculation->Structure_Modeling Reactivity Constraints Model_Refinement Model Refinement & Validation Structure_Modeling->Model_Refinement Predicted Structures

Fig. 1: Integrated experimental and computational workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Keth-seq and KAS-seq experiments.

Table 1: N3-Kethoxal Labeling Conditions

ParameterIn Vitro RNA LabelingIn Vivo Cell LabelingIn Vivo Tissue Labeling
N3-Kethoxal Concentration 10 mM1-2 mM10 mM in injection buffer
Incubation Time 10 min5-10 min10 min
Temperature 37°C37°C37°C
Buffer 0.1 M Sodium Cacodylate, 10 mM MgCl2, pH 7.0Cell culture medium or PBSPBS
Starting Material 100 pmol RNA oligo1,000 - 1,000,000 cells~50 mg tissue

Table 2: Keth-seq and KAS-seq Library Preparation and Sequencing

ParameterKeth-seqKAS-seq
Biotinylation Reagent DBCO-biotinDBCO-biotin
Enrichment Streptavidin beadsStreptavidin beads
Library Preparation Kit NEBNext Ultra II RNA Library Prep KitNEBNext Ultra II DNA Library Prep Kit
Sequencing Platform Illumina (e.g., HiSeq, NextSeq)Illumina (e.g., HiSeq, NextSeq)
Read Depth >40 million reads per sample>40 million reads per sample
Read Type Single-end or Paired-endSingle-end or Paired-end

Experimental Protocols

Protocol 1: In Vivo N3-Kethoxal Labeling of Cultured Cells (Keth-seq/KAS-seq)

This protocol describes the labeling of single-stranded guanines in RNA (for Keth-seq) or DNA (for KAS-seq) within living cells.

Materials:

  • Cultured mammalian cells

  • N3-kethoxal

  • Pre-warmed cell culture medium or PBS

  • Ice-cold PBS

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a fresh solution of N3-kethoxal in pre-warmed culture medium or PBS to a final concentration of 1-2 mM.

  • Aspirate the existing medium from the cells and replace it with the N3-kethoxal-containing medium.

  • Incubate the cells for 5-10 minutes at 37°C. A shorter incubation of 5 minutes can be used to capture transient transcriptional changes.

  • To stop the reaction, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Proceed immediately to nucleic acid isolation.

Protocol 2: Nucleic Acid Isolation and Biotinylation

This protocol details the isolation of labeled nucleic acids and their subsequent biotinylation for enrichment.

Materials:

  • N3-kethoxal labeled cells

  • Genomic DNA or Total RNA isolation kit (e.g., PureLink Genomic DNA Mini Kit for KAS-seq)

  • DBCO-biotin

  • 25 mM K3BO3 (pH 7.0)

  • RNase A/T1 mix (for KAS-seq)

Procedure:

  • Isolate genomic DNA or total RNA from the labeled cells using a commercial kit according to the manufacturer's instructions. For KAS-seq, elute the DNA in 25 mM K3BO3 (pH 7.0).

  • To the isolated nucleic acid, add DBCO-biotin to a final concentration of 100 µM.

  • Incubate the reaction at 37°C for 1.5 hours in a neutral buffer supplemented with K3BO3 to stabilize the this compound-guanine adduct.

  • For KAS-seq, treat the sample with an RNase A/T1 mix to remove contaminating RNA.

  • Purify the biotinylated nucleic acid using a suitable column purification kit.

Protocol 3: Enrichment of Biotinylated Nucleic Acids and Library Preparation

This protocol describes the enrichment of biotinylated nucleic acid fragments and their preparation for high-throughput sequencing.

Materials:

  • Biotinylated nucleic acids

  • Streptavidin magnetic beads

  • Buffers for bead binding and washing

  • DNA or RNA library preparation kit (e.g., NEBNext Ultra II)

  • PCR amplification reagents

Procedure:

  • Fragment the biotinylated nucleic acid by sonication to the desired size range (e.g., 200-500 bp).

  • Incubate the fragmented nucleic acid with streptavidin magnetic beads to capture the biotinylated fragments.

  • Wash the beads extensively to remove non-biotinylated fragments.

  • The enriched DNA can be directly used for library preparation. For RNA, proceed with library construction on the beads.

  • Construct sequencing libraries from the enriched nucleic acid fragments according to the library preparation kit manufacturer's protocol. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Perform quality control on the final library (e.g., using a Bioanalyzer) and quantify it before sequencing.

Computational Modeling Protocols

Protocol 4: Processing of Keth-seq/KAS-seq Data

This protocol outlines the initial bioinformatic processing of raw sequencing data. A dedicated pipeline, KAS-pipe, is available for KAS-seq data analysis.

Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming QC->Trimming Alignment Alignment to Reference Genome/Transcriptome Trimming->Alignment Filtering Remove PCR Duplicates & Low-Quality Alignments Alignment->Filtering Peak_Calling Peak Calling (MACS2 for KAS-seq) Filtering->Peak_Calling Normalized_Signal Normalized Signal Tracks (bigWig) Filtering->Normalized_Signal

Fig. 2: Keth-seq/KAS-seq data processing pipeline.

Software:

  • FastQC

  • Trimmomatic or Cutadapt

  • STAR (for RNA) or Bowtie2/BWA (for DNA)

  • Samtools

  • MACS2 (for KAS-seq peak calling)

  • deepTools

Procedure:

  • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

  • Trimming: Remove adapter sequences and low-quality bases from the reads.

  • Alignment: Align the processed reads to the appropriate reference genome or transcriptome.

  • Filtering: Remove PCR duplicates and reads with low mapping quality.

  • Peak Calling (for KAS-seq): Identify regions of significant enrichment (peaks) using a tool like MACS2.

  • Signal Normalization: Generate normalized signal tracks (e.g., in bigWig format) for visualization and downstream analysis.

Protocol 5: Integrating this compound Reactivity into RNA Structure Prediction

This protocol describes how to use this compound reactivity data as constraints for RNA secondary structure prediction.

Software:

  • RNAstructure, ViennaRNA package, or similar RNA folding software that accepts SHAPE-like reactivity data.

Procedure:

  • Calculate Reactivity Scores: Determine the this compound reactivity for each guanine residue. This is typically calculated based on the number of reads stopping at or mutating a particular base in the Keth-seq data, normalized to a control sample.

  • Format Reactivity Data: Convert the reactivity scores into a format compatible with the chosen RNA folding software. This is often a simple text file with two columns: nucleotide position and reactivity value.

  • Incorporate Constraints into Folding Algorithm: Use the reactivity data as pseudo-energy constraints during the structure prediction process. For example, in RNAstructure, this can be done using the -sh flag with a reactivity file.

  • Predict Secondary Structure: Run the folding algorithm with the reactivity constraints to generate a set of predicted secondary structures that are consistent with the experimental data.

  • Analyze and Visualize Structures: Analyze the predicted structures to identify key structural features and visualize them using tools like VARNA or Forna.

Signaling Pathway Representation (Illustrative)

While this compound data primarily informs nucleic acid structure, it can be used to infer changes in regulatory pathways. For example, KAS-seq can reveal changes in transcription factor activity.

cluster_pathway Hypothetical Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF_Activation Transcription Factor Activation Kinase_Cascade->TF_Activation Gene_Locus Target Gene Locus TF_Activation->Gene_Locus Transcription Increased Transcription (ssDNA formation) Gene_Locus->Transcription KAS_seq_Signal Increased KAS-seq Signal Transcription->KAS_seq_Signal

Fig. 3: KAS-seq to infer pathway activity.

Conclusion

The integration of this compound-based chemical probing with computational modeling represents a powerful strategy for elucidating the structural and functional landscape of nucleic acids. The protocols and guidelines presented here provide a framework for researchers to apply these methods to their own systems of interest, ultimately advancing our understanding of the roles of nucleic acid structure in biological processes and disease.

References

Kethoxal-Assisted Ribosome Profiling: Application Notes and Protocols for Probing mRNA Structure in the Translating Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Ribosome profiling, or Ribo-seq, has revolutionized the study of translation by providing a genome-wide snapshot of ribosome positions on mRNA. Standard Ribo-seq protocols rely on nuclease digestion to isolate ribosome-protected mRNA fragments (RPFs). While powerful for determining ribosome occupancy, this method does not directly probe the structural context of the mRNA within and surrounding the ribosome. Kethoxal, and its azide-containing derivative N3-kethoxal, are chemical probes that specifically and reversibly modify the N1 and N2 positions of single-stranded guanine (B1146940) residues.[1] This property can be harnessed to add a layer of structural information to ribosome profiling experiments.

This document outlines a proposed methodology, termed this compound-Ribosome Profiling (Keth-Ribo-seq), which integrates this compound-based chemical probing with the core ribosome profiling workflow. The principle of Keth-Ribo-seq is that the ribosome protects the mRNA segment it occupies from this compound modification, while flanking regions and structurally accessible guanines within the ribosome itself remain susceptible. By sequencing these modified fragments, researchers can simultaneously map ribosome positions and gain insights into the secondary structure of mRNA in its actively translating state. This technique is particularly valuable for understanding how mRNA structure influences translation initiation, elongation, and termination.

Principle of the Method

The Keth-Ribo-seq method is based on the differential reactivity of guanine residues in mRNA to this compound, depending on their accessibility. Guanines shielded by the ribosome or involved in stable base-pairing will not be modified, whereas those in single-stranded regions exposed to the solvent will be. The workflow involves treating cells with N3-kethoxal, a cell-permeable derivative, to label accessible guanines in vivo.[1][2] Subsequently, ribosomes are isolated, and the associated mRNA fragments are subjected to a specialized library preparation protocol. The azide (B81097) group on N3-kethoxal allows for the biotinylation of modified RNA fragments via click chemistry, enabling their enrichment and selective sequencing. The resulting sequencing data can reveal both the boundaries of the ribosome-protected fragment and the structural status of guanines in the vicinity of the translating ribosome.

Applications

  • High-Resolution Mapping of the Ribosome Exit and Entry Tunnels: By identifying this compound-modified guanines on the mRNA strand emerging from the exit and entry channels of the ribosome, Keth-Ribo-seq can provide structural constraints on the conformation of the mRNA in these regions.

  • Investigating mRNA Secondary Structure during Translation: This method can be used to study dynamic changes in mRNA secondary structure as the ribosome translocates, providing insights into the energy landscape of unfolding and refolding during translation.

  • Probing Ribosome-mRNA Interactions: The pattern of this compound accessibility can reveal specific contact points between the ribosome and the mRNA, complementing information from cryo-EM and crystallography.

  • Studying the Impact of Small Molecule Drugs on Translation: Keth-Ribo-seq can be employed to assess how ribosome-targeting antibiotics or other small molecules alter the conformation of mRNA within the ribosome.

Quantitative Data

The following tables provide a summary of typical quantitative parameters for N3-kethoxal labeling and ribosome profiling, compiled from established Keth-seq and Ribo-seq protocols. These should serve as a starting point for the optimization of a Keth-Ribo-seq experiment.

Table 1: N3-Kethoxal Labeling Parameters

ParameterIn Vitro LabelingIn Vivo Labeling (Cultured Cells)
N3-Kethoxal Concentration 100 mM5 mM in culture medium
Incubation Time 10 minutes1 - 10 minutes
Incubation Temperature 37°C37°C
Reaction Buffer 0.1 M Sodium Cacodylate, 10 mM MgCl2, pH 7.0Cell culture medium
Reversibility Conditions 50 mM GTP, 95°C for 10 min or 37°C for 6-8 hours[2][3]N/A

Table 2: Ribosome Profiling Parameters

ParameterValue/Range
Translation Inhibitor Cycloheximide (B1669411) (100 µg/mL)
Nuclease for Footprinting RNase I
Ribosome-Protected Fragment Size ~30 nucleotides
Sequencing Read Depth >50 million reads per sample

Diagrams

cluster_reaction This compound-Guanine Reaction Guanine Guanine in ssRNA Adduct Covalent Adduct Guanine->Adduct + N3-Kethoxal This compound N3-Kethoxal This compound->Adduct

Caption: Chemical reaction between N3-kethoxal and a single-stranded guanine residue.

start Cells in Culture treatment Treat with N3-Kethoxal (1-10 min) start->treatment lysis Lyse cells and isolate polysomes treatment->lysis footprinting RNase I digestion lysis->footprinting monosomes Isolate monosomes by sucrose (B13894) gradient footprinting->monosomes rna_extraction Extract RNA fragments monosomes->rna_extraction biotinylation Biotinylate N3-kethoxal adducts via Click Chemistry rna_extraction->biotinylation enrichment Enrich biotinylated fragments with streptavidin beads biotinylation->enrichment library_prep Prepare sequencing library enrichment->library_prep sequencing High-throughput sequencing library_prep->sequencing analysis Data analysis sequencing->analysis end Ribosome footprints and structural information analysis->end

Caption: Proposed workflow for this compound-Ribosome Profiling (Keth-Ribo-seq).

Experimental Protocols

Protocol 1: In Vivo this compound Labeling and Ribosome Footprint Isolation

This protocol describes the proposed steps for labeling accessible mRNA with N3-kethoxal in living cells and isolating ribosome-protected fragments.

Materials:

  • N3-kethoxal

  • Cell culture medium, pre-warmed to 37°C

  • Cycloheximide (100 mg/mL stock)

  • Ice-cold PBS with 100 µg/mL cycloheximide

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, 1 mM DTT, RNase inhibitors)

  • RNase I

  • Sucrose solutions for gradient (e.g., 10% and 50% w/v in gradient buffer)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

Procedure:

  • Cell Culture and Treatment:

    • Grow cells to 70-80% confluency.

    • Prepare the N3-kethoxal labeling medium by diluting a stock solution of N3-kethoxal in pre-warmed culture medium to a final concentration of 5 mM.

    • Add the labeling medium to the cells and incubate for 5-10 minutes at 37°C.

    • To arrest translation, add cycloheximide to a final concentration of 100 µg/mL and incubate for an additional 1 minute.

  • Cell Lysis and Polysome Isolation:

    • Place the culture dish on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Ribosome Footprinting:

    • Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.

    • Incubate on ice for 45 minutes.

    • Stop the digestion by adding a potent RNase inhibitor.

  • Monosome Isolation:

    • Layer the digested lysate onto a 10-50% sucrose gradient.

    • Centrifuge at high speed (e.g., 35,000 rpm in an SW41 rotor) for 3 hours at 4°C.

    • Fractionate the gradient and collect the monosome peak by monitoring absorbance at 254 nm.

  • RNA Extraction:

    • To the collected monosome fraction, add Proteinase K and SDS to final concentrations of 200 µg/mL and 1%, respectively. Incubate at 42°C for 45 minutes.

    • Perform a hot acid phenol:chloroform extraction to purify the RNA fragments.

    • Precipitate the RNA with ethanol.

Protocol 2: Library Preparation for Keth-Ribo-seq

This protocol outlines the proposed steps for preparing a sequencing library from the this compound-modified ribosome footprints.

Materials:

  • DBCO-Biotin

  • Streptavidin magnetic beads

  • Reagents for library preparation (e.g., ligation adapters, reverse transcriptase, PCR primers)

Procedure:

  • Biotinylation of this compound Adducts:

    • Resuspend the purified RNA fragments in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0).

    • Add DBCO-Biotin to the RNA solution and incubate at 37°C for 1.5-2 hours to facilitate the click chemistry reaction.

    • Purify the biotinylated RNA using an appropriate RNA cleanup kit.

  • Enrichment of Modified Fragments:

    • Incubate the biotinylated RNA with pre-washed streptavidin magnetic beads to capture the this compound-modified fragments.

    • Wash the beads extensively to remove non-biotinylated RNA (i.e., the ribosome-protected fragments).

    • The supernatant contains the unmodified, ribosome-protected fragments, while the beads contain the this compound-modified, unprotected fragments. Depending on the experimental goal, either or both fractions can be used for library preparation. For direct footprinting, the supernatant is the fraction of interest.

  • Sequencing Library Construction:

    • Ligate 3' and 5' sequencing adapters to the enriched RNA fragments.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA by PCR.

    • Size-select the library to enrich for fragments of the appropriate length (~150 bp including adapters).

    • Perform high-throughput sequencing.

Data Analysis

The analysis of Keth-Ribo-seq data will require a custom bioinformatics pipeline. The key steps would include:

  • Adapter trimming and quality filtering of raw sequencing reads.

  • Alignment of reads to the reference genome or transcriptome.

  • Mapping the 5' ends of the reads to determine the precise location of the ribosome.

  • For libraries constructed from the this compound-modified fraction, the reads will map to the regions flanking the ribosome, providing information on mRNA accessibility. The gaps in coverage would correspond to the ribosome-protected footprint.

  • Analysis of the frequency of reads ending at guanine residues to identify sites of this compound modification.

By comparing the footprint profiles from a standard Ribo-seq experiment with those from a Keth-Ribo-seq experiment on the same biological sample, it will be possible to delineate the boundaries of the ribosome and simultaneously assess the structural status of the mRNA being translated.

References

Application of Kethoxal for Studying RNA-Protein Interactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of kethoxal and its derivatives for the investigation of RNA-protein interactions. This compound is a chemical probe that specifically modifies guanine (B1146940) bases in single-stranded RNA, making it an invaluable tool for RNA structure mapping and footprinting of protein binding sites. Its utility extends to both in vitro and in vivo studies, offering insights into the dynamic landscape of RNA-protein interactions within the cellular milieu.[1][2][3] The development of azide-modified this compound (N3-kethoxal) has further expanded its application to transcriptome-wide analyses through next-generation sequencing, a technique known as Keth-seq.[1][4]

Principle of this compound-Based RNA-Protein Footprinting

This compound (1,1-dihydroxy-3-ethoxy-2-butanone) selectively reacts with the N1 and N2 positions of guanine residues that are not protected by base-pairing or protein binding. This modification adds a bulky adduct to the guanine base, which can be detected by several methods. In the context of RNA-protein interaction studies, the binding of a protein to an RNA molecule shields the guanine residues within the binding site from this compound modification. This protection creates a "footprint" that can be identified by comparing the modification pattern of the RNA in the presence and absence of the protein.

The primary method for detecting this compound modifications is reverse transcription. The this compound adduct on a guanine base blocks the progression of reverse transcriptase, leading to a truncation of the cDNA product. By analyzing the pattern of these reverse transcription stops, researchers can infer the locations of single-stranded guanines and, consequently, the regions of the RNA that are likely interacting with proteins.

The key advantages of using this compound include:

  • Specificity: It primarily targets accessible guanine residues.

  • Versatility: It can be used for both in vitro and in vivo studies.

  • Reversibility: The this compound-guanine adduct can be removed under alkaline conditions or by heating, which is useful for control experiments.

  • Compatibility with High-Throughput Sequencing: The development of N3-kethoxal allows for the enrichment of modified RNA fragments and their analysis by deep sequencing (Keth-seq).

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound-based RNA-protein interaction studies, compiled from various sources.

Table 1: this compound and N3-Kethoxal Reaction Conditions

ParameterThis compound (in vitro)N3-Kethoxal (in vivo)Reference
Concentration 1-10 mg/mL1-5 mM
Incubation Time 5-30 minutes1-20 minutes
Temperature 28-37 °C37 °C (cell culture)
Buffer Borate buffer (e.g., 50 mM sodium borate, pH 7.0)Cell culture medium

Table 2: Comparison of RNA Probing Reagents

ReagentTarget Nucleotide(s)Cellular PermeabilityKey AdvantageKey DisadvantageReference
This compound/N3-Kethoxal Guanine (single-stranded)YesSpecific to guanine, reversibleOnly probes one of the four bases
Dimethyl Sulfate (DMS) Adenine (N1), Cytosine (N3)YesProbes A and C in Watson-Crick faceToxic at high concentrations
SHAPE Reagents (e.g., 1M7, NAI) 2'-hydroxyl of all nucleotides (flexible regions)YesProbes all four bases, reflects backbone flexibilityHydrolytically unstable
Glyoxal Guanine (also Adenine and Cytosine to a lesser extent)YesPotent in vivo reagent for guanineLess specific than this compound

Experimental Protocols

Protocol 1: In Vitro this compound Footprinting of an RNA-Protein Complex

This protocol outlines the steps for identifying the binding site of a protein on a specific RNA molecule using this compound footprinting.

1. RNA and Protein Preparation:

  • Synthesize or purify the RNA of interest. If using primer extension for detection, the RNA can be 5'-end-labeled with 32P.
  • Purify the protein of interest to homogeneity.

2. RNA-Protein Complex Formation:

  • In separate tubes, prepare the following reactions:
  • RNA only: RNA in binding buffer.
  • RNA + Protein: RNA and protein in binding buffer.
  • Incubate at the optimal temperature for complex formation (e.g., 30 minutes at 37°C).

3. This compound Modification:

  • Prepare a fresh solution of this compound in the reaction buffer.
  • Add this compound to each reaction tube to a final concentration of 1-5 mg/mL.
  • Incubate for 10-20 minutes at 37°C.
  • Quench the reaction by adding a scavenger like β-mercaptoethanol or by precipitating the RNA.

4. RNA Purification:

  • Extract the RNA from the reaction mixture using phenol:chloroform extraction followed by ethanol (B145695) precipitation.

5. Primer Extension Analysis:

  • Anneal a 32P-labeled DNA primer to the purified RNA.
  • Perform a reverse transcription reaction using a reverse transcriptase.
  • Analyze the cDNA products on a denaturing polyacrylamide sequencing gel.
  • The "footprint" will appear as a region of the gel where bands are absent or significantly reduced in the "RNA + Protein" lane compared to the "RNA only" lane.

Protocol 2: Keth-seq for Transcriptome-Wide Mapping of RNA-Protein Interactions in vivo

This protocol is adapted from the Keth-seq methodology and can be used to identify protein-protected regions on a transcriptome-wide scale.

1. In Vivo N3-Kethoxal Labeling:

  • Culture cells to the desired density.
  • Add N3-kethoxal directly to the cell culture medium to a final concentration of 1-5 mM.
  • Incubate for 5-15 minutes at 37°C.
  • Harvest the cells and immediately lyse them to extract total RNA.

2. Biotinylation of N3-Kethoxal Adducts:

  • To the extracted RNA, add a DBCO-biotin conjugate to specifically label the azide (B81097) group on the N3-kethoxal adduct via copper-free click chemistry.
  • Incubate for 1-2 hours at 37°C.

3. RNA Fragmentation and Enrichment:

  • Fragment the biotinylated RNA to a suitable size for sequencing (e.g., 100-200 nucleotides) by sonication.
  • Enrich the N3-kethoxal-modified RNA fragments using streptavidin-coated magnetic beads.

4. Library Preparation and Sequencing:

  • Perform end-repair and ligate sequencing adapters to the enriched RNA fragments.
  • Synthesize cDNA using reverse transcription. Note that the N3-kethoxal adduct will cause the reverse transcriptase to stop, so the 5' ends of the resulting cDNA fragments will correspond to the modified guanine positions.
  • Amplify the cDNA library by PCR.
  • Perform high-throughput sequencing.

5. Data Analysis:

  • Align the sequencing reads to the reference transcriptome.
  • Identify the positions of reverse transcription stops, which correspond to the locations of N3-kethoxal modification.
  • Compare the modification profile of the experimental sample to a control sample (e.g., untreated cells or a sample where the this compound adducts were reversed before reverse transcription) to identify regions with differential modification. Regions with reduced modification may indicate protein binding sites.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Kethoxal_Mechanism cluster_0 This compound Reaction cluster_1 Detection by Reverse Transcription ssRNA Single-stranded RNA (ssRNA) Guanine Accessible Guanine (G) ssRNA->Guanine contains Adduct This compound-Guanine Adduct Guanine->Adduct Reacts with This compound This compound This compound->Adduct RT Reverse Transcriptase Adduct->RT Blocks Reverse Transcription cDNA Truncated cDNA RT->cDNA is blocked by adduct Kethoxal_Footprinting_Workflow cluster_0 Sample Preparation cluster_1 This compound Treatment cluster_2 Analysis RNA_only RNA alone Kethoxal_mod_RNA This compound Modification RNA_only->Kethoxal_mod_RNA RNA_Protein RNA + Protein Complex Kethoxal_mod_complex This compound Modification RNA_Protein->Kethoxal_mod_complex RT_RNA Reverse Transcription Kethoxal_mod_RNA->RT_RNA RT_complex Reverse Transcription Kethoxal_mod_complex->RT_complex Gel Gel Electrophoresis RT_RNA->Gel RT_complex->Gel Footprint Identification of Footprint Gel->Footprint Keth_seq_Workflow cluster_0 In Vivo Labeling cluster_1 Sample Processing cluster_2 Sequencing and Analysis Cells Live Cells N3_this compound N3-Kethoxal Treatment Cells->N3_this compound RNA_extraction Total RNA Extraction N3_this compound->RNA_extraction Biotinylation Biotinylation (Click Chemistry) RNA_extraction->Biotinylation Fragmentation RNA Fragmentation Biotinylation->Fragmentation Enrichment Streptavidin Enrichment Fragmentation->Enrichment Library_prep Library Preparation Enrichment->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing Data_analysis Data Analysis and Footprint Identification Sequencing->Data_analysis

References

Troubleshooting & Optimization

troubleshooting low signal in kethoxal-seq experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during kethoxal-seq experiments, with a particular focus on addressing low signal output.

Troubleshooting Guide: Low Signal in this compound-Seq

A low signal in a this compound-seq experiment can manifest as low read counts, poor enrichment of target regions, and a low signal-to-noise ratio, ultimately hindering data interpretation. The following guide provides a step-by-step approach to identify and resolve the root causes of a weak signal.

Diagram: this compound-Seq Experimental Workflow and Troubleshooting Points

KethoxalSeq_Workflow start Start: High-Quality Nucleic Acid reagents Prepare N3-Kethoxal & Other Reagents start->reagents labeling N3-Kethoxal Labeling reagents->labeling extraction Nucleic Acid Extraction labeling->extraction ts1 Low Signal? labeling->ts1 biotinylation Biotinylation (Click Chemistry) extraction->biotinylation enrichment Streptavidin Enrichment biotinylation->enrichment library_prep Library Preparation enrichment->library_prep ts2 Low Signal? enrichment->ts2 sequencing Sequencing library_prep->sequencing ts3 Low Signal? library_prep->ts3 qc Quality Control (FastQC) sequencing->qc alignment Read Alignment qc->alignment ts4 Low Signal? qc->ts4 peak_calling Peak Calling alignment->peak_calling end End: High-Quality Data peak_calling->end ts5 Low Signal? peak_calling->ts5 Low_Enrichment_Troubleshooting cluster_biotinylation Biotinylation Issues cluster_enrichment Enrichment Issues cluster_solutions Potential Solutions start Low Signal After Enrichment check_click_reagents Check Click Chemistry Reagents (e.g., DBCO-biotin) start->check_click_reagents check_beads Verify Streptavidin Bead Quality & Quantity start->check_beads dot_blot Perform Dot Blot with Anti-Biotin Antibody check_click_reagents->dot_blot replace_reagents Use Fresh Reagents dot_blot->replace_reagents No/Low Signal optimize_washing Review and Optimize Wash Steps check_beads->optimize_washing optimize_elution Optimize Elution Conditions (if applicable) check_beads->optimize_elution increase_beads Increase Bead Volume check_beads->increase_beads High Input DNA adjust_washes Adjust Wash Stringency optimize_washing->adjust_washes modify_elution Modify Elution Protocol optimize_elution->modify_elution

Technical Support Center: Kethoxal Footprinting Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kethoxal footprinting data analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound footprinting and what is it used for?

This compound is a chemical probe that specifically reacts with the N1 and N2 positions of guanine (B1146940) bases in single-stranded RNA (ssRNA) under mild conditions. This modification can be detected by reverse transcription, where the enzyme stalls at the modified guanine, creating a "footprint." By analyzing the locations and intensity of these footprints, researchers can infer the secondary structure of RNA molecules, identify protein binding sites, and study RNA-protein interactions. A modern variation of this technique, known as Keth-seq, utilizes an azide-modified this compound (N3-kethoxal) for transcriptome-wide RNA secondary structure mapping.[1][2][3]

Q2: What are the main advantages of using this compound for RNA footprinting?

This compound offers several advantages for RNA structure probing:

  • Specificity: It selectively labels single-stranded guanines, providing clear signals for unpaired regions.[1][3]

  • Mild Reaction Conditions: The labeling can be performed under physiological conditions, making it suitable for in vivo studies in live cells.

  • Reversibility: The this compound-guanine adduct is reversible. The modification can be removed by heating or incubation with a high concentration of GTP, which is useful for creating control samples and avoiding interference with downstream enzymatic steps like PCR.

  • Versatility: With the development of N3-kethoxal, the labeled RNA can be biotinylated for enrichment, increasing the signal-to-noise ratio in high-throughput sequencing experiments (Keth-seq).

Q3: What is the difference between this compound footprinting and KAS-seq?

While both techniques utilize this compound-based chemistry, their primary targets and applications differ. This compound footprinting, particularly Keth-seq, is designed to probe the structure of RNA . In contrast, this compound-Assisted Single-stranded DNA sequencing (KAS-seq) is a method developed to map single-stranded DNA (ssDNA) regions genome-wide, often to study transcription dynamics and enhancer activity. However, the underlying principles of this compound chemistry and many of the experimental and data analysis challenges are shared between the two techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound footprinting data.

Issue 1: Low Signal-to-Noise Ratio or Weak Footprinting Signal

Possible Causes:

  • Inefficient this compound Labeling: The concentration of this compound may be too low, or the incubation time too short. For in vivo experiments, cell permeability of the reagent could be a factor.

  • RNA Degradation: The RNA sample may be of poor quality.

  • Inefficient Enrichment (for Keth-seq): Problems with the biotinylation or streptavidin bead pulldown steps can lead to the loss of labeled RNA fragments.

  • Suboptimal Reverse Transcription Conditions: The reverse transcriptase may not be efficiently pausing at this compound adducts.

Solutions:

  • Optimize Labeling Conditions: Titrate the concentration of this compound and optimize the incubation time. For N3-kethoxal, ensure it is properly dissolved, as it can precipitate at low temperatures.

  • Assess RNA Quality: Before starting the experiment, check the integrity of your RNA using methods like gel electrophoresis or a Bioanalyzer. An RNA Integrity Number (RIN) greater than 7 is generally recommended.

  • Verify Biotinylation and Enrichment: Use a dot blot assay to confirm successful biotinylation of the N3-kethoxal labeled RNA before proceeding with enrichment.

  • Control for Reverse Transcription Efficiency: Include a known RNA with a defined structure as a positive control to ensure the reverse transcription reaction is working as expected.

Issue 2: High Background Signal or Non-Specific Modifications

Possible Causes:

  • Over-labeling: Using too high a concentration of this compound or too long an incubation time can lead to non-specific reactions.

  • Protein Modification: this compound has been shown to react with arginine residues in proteins, which could potentially interfere with the analysis, especially in experiments probing RNA-protein interactions.

  • Contamination: Contamination of reagents or samples can introduce artifacts.

Solutions:

  • Titrate this compound Concentration: Perform a dose-response experiment to find the optimal this compound concentration that provides a clear signal without excessive background.

  • Include a "No this compound" Control: Always run a parallel experiment without the addition of this compound to identify background bands or sequencing reads that are not dependent on the chemical modification.

  • Consider Protein Cross-linking: When studying RNA-protein complexes, be aware of the potential for this compound to modify arginine. Results should be interpreted in the context of other structural data.

Issue 3: Difficulty in Data Normalization and Interpretation

Possible Causes:

  • Variability in Sequencing Depth: Different samples may have been sequenced to different depths, affecting the raw read counts.

  • Biases in Library Preparation: PCR amplification and other steps in library construction can introduce biases.

  • Ambiguous Reactivity Scores: It can be challenging to distinguish between regions of intermediate flexibility and those that are truly single-stranded or double-stranded.

Solutions:

  • Appropriate Normalization Strategy: Raw read counts should be normalized to account for differences in sequencing depth. Common normalization methods in RNA-seq include Counts Per Million (CPM), Transcripts Per Kilobase Million (TPM), and methods implemented in packages like DESeq2 and edgeR. For Keth-seq, reactivity scores can be calculated by comparing the reverse transcription stop counts in the this compound-treated sample to a control.

  • Use of Control Samples: A "no-modification" control and a "denatured RNA" control (where all guanines should be accessible) can help to normalize the data and set thresholds for reactivity.

  • Integrate with Other Data: To improve the accuracy of structure prediction, it is often helpful to incorporate this compound footprinting data as constraints in RNA secondary structure prediction software.

Experimental Protocols and Data Presentation

Key Experimental Workflow for Keth-seq

The following diagram outlines the major steps in a Keth-seq experiment, from cell treatment to data analysis.

KethSeq_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_treatment In vivo Labeling (N3-kethoxal treatment of cells) rna_isolation RNA Isolation cell_treatment->rna_isolation biotinylation Biotinylation (Copper-free click chemistry) rna_isolation->biotinylation fragmentation RNA Fragmentation biotinylation->fragmentation enrichment Enrichment (Streptavidin bead pulldown) fragmentation->enrichment library_prep Library Preparation (Reverse transcription, PCR) enrichment->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc trimming Adapter & Quality Trimming qc->trimming alignment Read Alignment (e.g., Bowtie2, STAR) trimming->alignment rt_stop_counting RT Stop Counting alignment->rt_stop_counting normalization Normalization & Reactivity Score Calculation rt_stop_counting->normalization structure_modeling Structure Modeling & Interpretation normalization->structure_modeling

Keth-seq experimental and data analysis workflow.
Data Presentation: Quality Control Metrics

Effective analysis of this compound footprinting data begins with rigorous quality control. The following table summarizes key QC metrics that should be assessed at different stages of a Keth-seq experiment.

StageMetricRecommended Tool/MethodAcceptable Range/ValuePotential Issue if Out of Range
Initial RNA RNA Integrity Number (RIN)Agilent Bioanalyzer> 7Poor quality RNA can lead to biased results and low yield.
Sequencing Per Base Sequence QualityFastQCPhred score > 30Low-quality reads can lead to alignment errors.
Adapter ContentFastQCShould be minimalAdapter contamination can interfere with alignment.
Alignment Alignment RateAligner output (e.g., STAR, Bowtie2)> 70-80%Low alignment rate may indicate sample contamination or poor library quality.
Read Duplication RatePicard, SAMtoolsVaries, but high rates (>20-30%) may indicate low library complexity or PCR artifacts.High duplication can skew quantification.
Footprinting Signal-to-Noise RatioCustom scriptsSignificantly higher RT stop counts in treated vs. control samples.Low ratio indicates inefficient labeling or high background.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Low Signal

The following diagram illustrates a logical workflow for troubleshooting experiments that yield a low footprinting signal.

Troubleshooting_Low_Signal start Low Signal (Weak Footprints) check_rna Assess RNA Integrity (RIN > 7?) start->check_rna rna_ok RNA Quality OK check_rna->rna_ok Yes rna_bad Improve RNA Extraction check_rna->rna_bad No check_labeling Optimize Labeling (Concentration, Time) labeling_ok Labeling OK check_labeling->labeling_ok Optimized labeling_bad Re-optimize Labeling check_labeling->labeling_bad Not Optimized check_enrichment Verify Biotinylation & Enrichment enrichment_ok Enrichment OK check_enrichment->enrichment_ok Verified enrichment_bad Troubleshoot Click Chemistry/Beads check_enrichment->enrichment_bad Failed check_rt Check RT-PCR Controls rt_ok Problem Likely in Upstream Steps check_rt->rt_ok Controls OK rt_bad Optimize RT Conditions check_rt->rt_bad Controls Fail rna_ok->check_labeling labeling_ok->check_enrichment enrichment_ok->check_rt

Troubleshooting workflow for low signal issues.

References

data normalization strategies for kethoxal-based methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing kethoxal-based methods for RNA and DNA structure analysis, such as Keth-seq and KAS-seq.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-based methods?

This compound and its azide-tagged derivative, N3-kethoxal, are chemical probes that specifically react with the N1 and N2 positions of guanine (B1146940) bases in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA).[1][2] This modification can be detected in a few ways. In Keth-seq, the this compound adduct on RNA causes reverse transcriptase to stall, creating a stop that can be identified by high-throughput sequencing.[1] In KAS-seq, the azide (B81097) group on N3-kethoxal allows for the biotinylation and enrichment of modified DNA fragments, which are then sequenced to map regions of ssDNA.[2][3]

Q2: What are the primary applications of Keth-seq and KAS-seq?

  • Keth-seq (this compound-sequencing): Primarily used for transcriptome-wide mapping of RNA secondary structures in vivo and in vitro. It provides insights into RNA folding and RNA-protein interactions.

  • KAS-seq (this compound-assisted single-stranded DNA sequencing): Used to profile genome-wide single-stranded DNA, which can reveal dynamics of transcription, including the activity of RNA polymerases and enhancers.

Q3: What are the critical control experiments for this compound-based methods?

For Keth-seq , two essential control libraries are recommended:

  • No-treatment control: This sample is processed identically to the this compound-treated sample but without the addition of this compound. It helps to identify background reverse transcription stops that are not due to this compound modification.

  • This compound-removal sample: In this control, the this compound modification is reversed before reverse transcription. This helps to confirm that the observed RT stops are indeed caused by the this compound adducts.

For KAS-seq , a key control is performing the experiment in the absence of N3-kethoxal or the biotinylation reagent to ensure minimal background enrichment.

Q4: How is this compound reactivity calculated?

For Keth-seq, a structure reactivity score is calculated for each nucleotide. This is achieved by comparing the reverse transcription (RT) stop signal in the this compound-treated sample (foreground) to that in the control sample (background). For KAS-seq, the signal is typically quantified as read density, often normalized as Reads Per Kilobase per Million mapped reads (RPKM), which reflects the extent of ssDNA at a given locus.

Troubleshooting Guide

This guide addresses common issues encountered during data normalization and analysis of this compound-based experiments.

Problem Potential Cause Recommended Solution
High background signal in no-treatment control (Keth-seq) - RNA degradation leading to random RT stops.- Intrinsic RT pausing sites.- Ensure high-quality, intact RNA for your experiments.- Use the no-treatment control to subtract this background from your this compound-treated sample during data analysis.
Low signal-to-noise ratio - Insufficient this compound labeling.- Inefficient enrichment of modified fragments (KAS-seq).- Inadequate sequencing depth.- Optimize this compound concentration and incubation time.- Ensure efficient biotin-streptavidin pulldown.- For KAS-seq in human or mouse samples, a sequencing depth of ≥40 million unique mapped reads per sample is recommended.
High variability between biological replicates - Inconsistent sample handling and processing.- Differences in cell culture conditions.- Standardize all experimental steps, from cell culture to library preparation.- Ensure consistent timing for this compound treatment and other incubations.
Unexpected peaks or signals (KAS-seq) - N3-kethoxal can react with ssDNA from sources other than transcription bubbles, such as DNA damage sites or non-canonical DNA structures.- Consider the biological context of your experiment. Correlate KAS-seq data with other genomic data (e.g., ChIP-seq for RNA polymerase II) to aid interpretation.
Difficulty in distinguishing signal from background - Suboptimal normalization strategy.- For Keth-seq, use both no-treatment and this compound-removal controls for robust background correction.- For KAS-seq, normalize the data based on the number of uniquely mapped reads. The KAS-Analyzer tool can be used for this purpose.

Data Normalization Strategies

Effective data normalization is crucial for obtaining accurate and reproducible results from this compound-based methods. The table below summarizes the key normalization steps for Keth-seq and KAS-seq.

Method Primary Normalization Goal Key Steps Relevant Metrics
Keth-seq To determine the this compound reactivity at each guanine base by correcting for background RT stops.1. Align sequencing reads to the reference transcriptome.2. Quantify reverse transcription (RT) stops at each nucleotide position for both this compound-treated and control samples.3. Normalize RT stop counts to sequencing depth.4. Calculate a reactivity score by subtracting the normalized control signal from the normalized this compound-treated signal.- RT stop counts- Reactivity scores
KAS-seq To quantify the relative abundance of single-stranded DNA across the genome.1. Align sequencing reads to the reference genome.2. Normalize read counts based on the total number of uniquely mapped reads.3. Calculate read density in genomic regions of interest (e.g., promoters, gene bodies).- Reads Per Kilobase per Million mapped reads (RPKM)- Elongation Index (EI)- Pausing Index (PI)- Termination Index (TI)

Experimental Protocols

A detailed, step-by-step protocol for KAS-seq can be found in Lyu et al., 2022, Nature Protocols. A summary of the Keth-seq workflow is provided in Weng et al., 2020, Nature Chemical Biology.

Visualizations

Keth_seq_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Live Cells or RNA B This compound Treatment A->B C RNA Isolation B->C D Reverse Transcription C->D E Library Preparation D->E F High-Throughput Sequencing E->F G Read Alignment F->G Sequencing Data H RT Stop Quantification G->H I Normalization H->I J Reactivity Score Calculation I->J K RNA Structure Modeling J->K

A simplified workflow for a Keth-seq experiment.

KAS_seq_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Live Cells B N3-Kethoxal Labeling A->B C Genomic DNA Isolation B->C D Biotinylation C->D E DNA Fragmentation D->E F Streptavidin Enrichment E->F G Library Preparation & Sequencing F->G H Read Alignment G->H Sequencing Data I Normalization (e.g., RPKM) H->I J Peak Calling I->J K ssDNA Profile Analysis J->K

An overview of the KAS-seq experimental and data analysis workflow.

Normalization_Concept Treated This compound-Treated Sample (Signal + Background) Normalized_Signal Normalized this compound Signal (Reactivity Score) Treated->Normalized_Signal - Control No-Treatment Control (Background) Control->Normalized_Signal -

References

addressing biases in kethoxal sequencing libraries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kethoxal-based sequencing methodologies. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and biases encountered during this compound sequencing library preparation and data analysis.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your this compound sequencing experiments.

Issue Potential Cause Recommended Solution
Low Library Yield or No Amplification Inefficient N3-kethoxal Labeling: Suboptimal concentration or degradation of N3-kethoxal.- Ensure the N3-kethoxal stock solution is fresh and properly stored. - Optimize the N3-kethoxal concentration and incubation time for your specific cell type or tissue.[1] - Pre-warm the cell culture medium to 37°C before adding N3-kethoxal to aid its dissolution.[2]
Inefficient Biotinylation: Problems with the click chemistry reaction.- Use a fresh, high-quality biotin (B1667282) probe (e.g., DBCO-biotin). - Ensure all components of the click reaction mixture are added in the correct order and volume.[2]
Poor Enrichment of Labeled DNA: Inefficient pulldown of biotinylated DNA fragments.- Use a sufficient amount of high-quality streptavidin beads. - Ensure adequate incubation time and temperature for the biotin-streptavidin interaction.
Ineffective Removal of this compound Adducts: Residual this compound adducts on guanines can inhibit PCR amplification.- Ensure the heat-based removal step (e.g., 95°C incubation) is performed for the recommended duration to reverse the this compound-guanine adducts.[1]
High Background Signal Non-specific Binding to Beads: DNA fragments binding non-specifically to the streptavidin beads.- Perform stringent washes after the pulldown step to remove non-specifically bound DNA. - Consider using a blocking agent during the enrichment step.
Contamination: Introduction of contaminating DNA during library preparation.- Maintain a sterile work environment and use filtered pipette tips. - Perform negative control experiments without N3-kethoxal or biotin to check for background signal.[3]
GC Content Bias in Sequencing Reads Guanine-Specific Labeling: this compound specifically labels guanine (B1146940) residues in single-stranded DNA (ssDNA), which could potentially lead to overrepresentation of G-rich regions.- While studies have not shown significant GC content bias in KAS-seq data, it is a theoretical possibility. - Bioinformatic Correction: Utilize computational tools that can model and correct for GC bias in sequencing data. - Experimental Design: If studying regions with extreme GC content, consider including control experiments with known GC content to assess bias.
Inability to Distinguish Between Different ssDNA Sources Ubiquity of ssDNA: ssDNA is formed during various cellular processes, including transcription, DNA replication, and DNA repair. This compound labels all accessible ssDNA.- Experimental Design: To isolate transcription-related ssDNA, use transcription inhibitors like DRB or triptolide (B1683669) as controls. A significant reduction in signal upon treatment indicates transcription-dependent ssDNA formation. - Data Analysis: Correlate KAS-seq data with other genomic data types (e.g., ChIP-seq for RNA polymerase II, ATAC-seq for open chromatin) to infer the likely source of the ssDNA signal.
Variable Results Between Replicates Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or treatment can lead to variability.- Ensure highly consistent cell culture and treatment conditions for all replicates.
Technical Variability: Pipetting errors or slight variations in incubation times.- Prepare a master mix for reagents where possible to minimize pipetting variability. - Adhere strictly to the protocol timings for all steps.

Frequently Asked Questions (FAQs)

Protocol and Experimental Design

Q1: What is the optimal concentration of N3-kethoxal for labeling?

A1: The optimal concentration can vary depending on the cell type and experimental goals. A starting point of 5 mM N3-kethoxal in the culture medium for 5-10 minutes at 37°C is recommended for many cell lines. However, it is advisable to perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio for your specific system.

Q2: Can I use frozen tissues for KAS-seq experiments?

A2: Yes, the KAS-seq protocol has been optimized for use with animal tissues. It is crucial to follow the specific tissue processing steps outlined in the protocol to ensure efficient cell dissociation and labeling.

Q3: How can I be sure that the signal I'm detecting is from transcription-related ssDNA?

A3: While this compound labels all ssDNA, you can use transcription inhibitors as controls to identify transcription-dependent signals. Treating cells with drugs like 5,6-dichlorobenzimidazole 1-β-D-ribofuranoside (DRB) or triptolide, which inhibit transcription, should lead to a significant reduction in the KAS-seq signal at transcribed regions. Comparing your KAS-seq data with RNA Polymerase II ChIP-seq data can also help confirm that the signals are from transcriptionally active regions.

Data Analysis and Interpretation

Q4: Is there a dedicated bioinformatics pipeline for analyzing KAS-seq data?

A4: Yes, KAS-pipe is a user-friendly, integrative data analysis pipeline specifically designed for KAS-seq data. There is also KAS-Analyzer, a computational framework for exploring KAS-seq and spKAS-seq data, which includes tools for quality control, peak calling, and differential analysis.

Q5: How do I assess the quality of my KAS-seq data?

A5: Key quality control metrics include the fraction of reads in peaks (FRiP) and fingerprint plots to ensure significant enrichment of ssDNA signals over background. High-quality KAS-seq datasets typically have a FRiP value greater than 40% and show clear separation from input controls in a fingerprint plot. Additionally, high correlation between biological replicates is a good indicator of data quality.

Q6: Does KAS-seq have a length-dependent bias?

A6: Studies have shown that KAS-seq does not exhibit a significant length-dependent bias.

Experimental Protocols & Data

Key Experimental Workflow: this compound-Assisted Sequencing (KAS-seq)

The following diagram outlines the major steps in a typical KAS-seq experiment.

KAS_seq_Workflow cluster_cell_culture In Vivo Labeling cluster_dna_prep DNA Preparation cluster_library_prep Library Preparation cluster_analysis Data Analysis cell_culture 1. Live Cell Culture n3_this compound 2. N3-Kethoxal Labeling (5-10 min @ 37°C) cell_culture->n3_this compound dna_isolation 3. Genomic DNA Isolation n3_this compound->dna_isolation biotinylation 4. Biotinylation (Click Chemistry) dna_isolation->biotinylation fragmentation 5. DNA Fragmentation (Sonication) biotinylation->fragmentation enrichment 6. Enrichment (Streptavidin Beads) fragmentation->enrichment library_construction 7. Library Construction enrichment->library_construction sequencing 8. Next-Generation Sequencing library_construction->sequencing data_analysis 9. Data Analysis (KAS-pipe/KAS-Analyzer) sequencing->data_analysis

Caption: Overview of the this compound-Assisted Sequencing (KAS-seq) workflow.

Quantitative Data Summary

The following table summarizes the effect of transcription inhibitors on KAS-seq peak numbers, demonstrating a method to distinguish transcription-dependent ssDNA.

Treatment Cell Line Effect on KAS-seq Peaks Reference
DRB HEK293T57% decrease in peak numbers
Triptolide HEK293T93% decrease in peak numbers

This data indicates that a majority of the ssDNA detected by KAS-seq in these cells is dependent on active transcription.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Low Library Yield

This diagram illustrates a logical decision-making process for troubleshooting low library yield in a this compound sequencing experiment.

Troubleshooting_Low_Yield start Low Library Yield check_labeling Check N3-Kethoxal Labeling Efficiency start->check_labeling check_biotinylation Check Biotinylation Efficiency check_labeling->check_biotinylation Efficient solution_labeling Optimize N3-Kethoxal concentration and incubation check_labeling->solution_labeling Inefficient check_enrichment Check Enrichment Efficiency check_biotinylation->check_enrichment Efficient solution_biotinylation Use fresh biotin probe and verify click chemistry reagents check_biotinylation->solution_biotinylation Inefficient check_pcr Check PCR Conditions & this compound Removal check_enrichment->check_pcr Efficient solution_enrichment Increase bead volume and optimize washing steps check_enrichment->solution_enrichment Inefficient solution_pcr Ensure complete this compound removal and optimize PCR cycles check_pcr->solution_pcr Problem Identified success Successful Library Prep solution_labeling->success solution_biotinylation->success solution_enrichment->success solution_pcr->success

Caption: Decision tree for troubleshooting low library yield in this compound sequencing.

References

Validation & Comparative

Kethoxal vs. SHAPE-MaP for In Vivo RNA Structure Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo RNA structure probing, the choice of chemical probe is a critical determinant of experimental success. This guide provides an objective comparison of two prominent methods: kethoxal-based sequencing (Keth-seq) and Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP). We delve into the fundamental chemistry, experimental workflows, and performance of each technique, supported by experimental data, to highlight the advantages of this compound for in vivo studies.

At a Glance: this compound vs. SHAPE-MaP

FeatureThis compound (N3-kethoxal)SHAPE-MaP (e.g., 1M7, NAI)
Target N1 and N2 positions of single-stranded guanine (B1146940) bases.[1]2'-hydroxyl (2'-OH) group of flexible nucleotides.[2][3]
Specificity Highly specific for unpaired guanines.[1]Probes local nucleotide flexibility, largely independent of the nucleotide base.[4]
Reversibility Yes, the modification is reversible under alkaline conditions or by heating.No, the 2'-O-adducts are stable.
Toxicity Presented as a non-toxic alternative to other probes like DMS.Reagents can be hydrolytically unstable.
Cell Permeability N3-kethoxal demonstrates rapid cell penetration.Varies by reagent; some reagents like 1M7 have shown lower in vivo signal in some studies.
In Vivo Performance Fast and efficient labeling in living cells.In-cell experiments generally have a lower signal-to-noise ratio than cell-free experiments.
Data Readout Reverse transcription stops or mutational profiling (Keth-seq).Mutational profiling (MaP) where adducts are read as mutations.

Superior Specificity and Reversibility of this compound

This compound, and its azide-derivatized form N3-kethoxal, offers a distinct advantage in its high specificity for the N1 and N2 positions of guanine bases that are not involved in Watson-Crick base pairing. This guanine-specific modification provides a direct and unambiguous readout of the accessibility of these key positions in single-stranded regions of RNA.

A significant benefit of this compound is the reversibility of its modification. The this compound-guanine adduct can be removed under alkaline conditions or with heat, allowing for the generation of "read-through" controls from the same sample. This feature is invaluable for reducing background noise and improving the accuracy of structural determination. In contrast, the 2'-O-adducts formed by SHAPE reagents are stable and cannot be reversed.

Enhanced In Vivo Performance and Lower Toxicity

For in vivo studies, the ability of a chemical probe to efficiently and rapidly penetrate cell membranes without causing significant cellular stress is paramount. N3-kethoxal has been shown to be a cell-permeable reagent that allows for fast and efficient labeling of RNA in living cells under mild conditions. This minimizes the risk of altering native RNA structures during the probing experiment.

In comparison, the in vivo performance of SHAPE reagents can be more variable. Some studies have reported that certain SHAPE reagents, such as 1M7, may exhibit lower signal-to-noise ratios in living cells compared to in vitro experiments. Furthermore, SHAPE reagents can be hydrolytically unstable, which can impact their effectiveness and reproducibility in the complex intracellular environment. While DMS is another probe used for in vivo studies, it is known to be toxic at high concentrations.

Quantitative Comparison: Keth-seq vs. icSHAPE

A direct comparison of Keth-seq with icSHAPE (an in vivo SHAPE-based method) on a set of 32 RNAs with known structures demonstrated a strong correlation in their ability to identify structured and unstructured regions. This indicates that both methods provide valuable insights into RNA secondary structure.

MetricKeth-seq vs. icSHAPE
Pearson Correlation Coefficient (guanine bases) High correlation observed for transcripts like Rpl6 (R = 0.789).
Area Under the Curve (AUC) for known RNA structures Scatter plot of AUC values shows a positive correlation between the two methods.

While both methods perform well, the inherent advantages of this compound in terms of specificity, reversibility, and in vivo reactivity make it a compelling choice for researchers seeking high-confidence in vivo RNA structure data.

Experimental Workflows

To provide a practical understanding of these techniques, we present the experimental workflows for both Keth-seq and in-cell SHAPE-MaP.

Keth-seq Experimental Workflow

Keth_seq_Workflow cluster_cell In Vivo cluster_extraction Post-Treatment cluster_sequencing Sequencing & Analysis A 1. Cell Culture B 2. N3-kethoxal Treatment A->B Add N3-kethoxal to media C 3. Total RNA Extraction B->C D 4. Biotinylation (Click Chemistry) C->D DBCO-Biotin E 5. RNA Fragmentation D->E F 6. Enrichment (Streptavidin Beads) E->F G 7. Reverse Transcription F->G H 8. Library Preparation G->H I 9. High-Throughput Sequencing H->I J 10. Data Analysis I->J

Caption: Keth-seq workflow for in vivo RNA structure probing.

In-Cell SHAPE-MaP Experimental Workflow

SHAPE_MaP_Workflow cluster_cell In Vivo cluster_extraction Post-Treatment cluster_sequencing Sequencing & Analysis A 1. Cell Culture B 2. SHAPE Reagent Treatment (+/- Reagent Controls) A->B Add SHAPE reagent or DMSO C 3. Total RNA Extraction B->C D 4. Optional: RNA Enrichment C->D E 5. Reverse Transcription (MaP) D->E F 6. Library Preparation E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis (ShapeMapper) G->H

Caption: In-cell SHAPE-MaP workflow for RNA structure analysis.

Detailed Experimental Protocols

Keth-seq Protocol for In Vivo RNA Probing

This protocol is a summary based on published Keth-seq methodologies.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Add N3-kethoxal directly to the cell culture medium to a final concentration of 1 mM.

    • Incubate for 5-15 minutes at 37°C.

  • RNA Extraction:

    • Wash cells with PBS.

    • Lyse cells and extract total RNA using a standard method (e.g., TRIzol).

  • Biotinylation of N3-kethoxal-labeled RNA:

    • To the extracted RNA, add DBCO-biotin to facilitate a copper-free click reaction.

    • Incubate at 37°C for 2 hours.

  • RNA Fragmentation and Enrichment:

    • Fragment the biotinylated RNA to the desired size.

    • Enrich for labeled RNA fragments using streptavidin-coated magnetic beads.

  • Library Preparation and Sequencing:

    • Perform reverse transcription on the enriched RNA fragments. This compound adducts will cause the reverse transcriptase to stall.

    • Prepare a sequencing library from the resulting cDNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to the reference transcriptome.

    • Identify the positions of reverse transcription stops, which correspond to modified guanine bases.

    • Analyze the stop patterns to infer RNA secondary structure.

In-Cell SHAPE-MaP Protocol

This protocol is a generalized summary based on published in-cell SHAPE-MaP methods.

  • Cell Culture and Treatment:

    • Grow cells to approximately 80% confluency.

    • Prepare two sets of samples: one treated with the SHAPE reagent (e.g., 1M7 or NAI) and a negative control treated with the solvent (e.g., DMSO).

    • Add the SHAPE reagent or solvent to the cell culture medium and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • RNA Extraction and Purification:

    • Quench the reaction if necessary (e.g., for NAI).

    • Harvest the cells and extract total RNA.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • Optional RNA Enrichment:

    • If targeting specific low-abundance RNAs, perform an enrichment step (e.g., using sequence-specific probes).

  • Reverse Transcription with Mutational Profiling (MaP):

    • Perform reverse transcription using a reverse transcriptase that introduces mutations at the sites of SHAPE adducts. This is typically done in the presence of MnCl2.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the cDNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Use software like ShapeMapper to align sequencing reads and identify mutation rates at each nucleotide position.

    • Calculate SHAPE reactivity profiles by comparing the mutation rates in the reagent-treated sample to the control sample.

    • Use the reactivity profiles to model RNA secondary structures.

Conclusion

This compound, particularly in the form of N3-kethoxal for Keth-seq, presents several key advantages over SHAPE-MaP for in vivo RNA structure studies. Its high specificity for single-stranded guanines, the reversibility of its modification, rapid cell permeability, and favorable toxicity profile make it a robust and reliable tool for accurately capturing RNA structures within their native cellular context. While SHAPE-MaP remains a powerful and widely used technique, researchers should consider the unique benefits of this compound when designing experiments to investigate the in vivo RNA structurome, especially when high confidence in the modification of specific, unpaired bases is critical.

References

A Comparative Guide to RNA Structure Analysis: Kethoxal Footprinting vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structure of RNA is paramount to deciphering its function and developing targeted therapeutics. Two powerful techniques, kethoxal footprinting and X-ray crystallography, provide insights into RNA architecture at different resolutions and scales. This guide offers a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research questions.

This guide will delve into the principles of each technique, present a quantitative comparison of their performance, provide detailed experimental protocols, and illustrate their workflows.

At a Glance: this compound Footprinting vs. X-ray Crystallography

FeatureThis compound FootprintingX-ray Crystallography
Principle Chemical modification of single-stranded guanine (B1146940) residues to infer RNA secondary structure.Diffraction of X-rays by a crystallized RNA molecule to determine its three-dimensional atomic structure.
Resolution Nucleotide-level information on guanine accessibility.Atomic-level (Ångstrom) resolution of the entire molecule.
Structural Information Provides information on RNA secondary structure (single-stranded vs. double-stranded regions).Provides a detailed 3D model of the RNA, including tertiary interactions and the precise coordinates of each atom.
Throughput High-throughput, capable of transcriptome-wide analysis (e.g., Keth-seq).Low-throughput, requires individual crystallization and data collection for each RNA.
In Vivo Analysis Amenable to in vivo studies, providing a snapshot of RNA structure within the cellular environment.Primarily an in vitro technique requiring purified and crystallized RNA.
RNA Size Limitation No practical upper limit, suitable for long RNAs and entire transcriptomes.Challenging for large RNA molecules due to difficulties in crystallization.
Major Advantage Ability to probe RNA structure in its native context and on a large scale.Provides the highest resolution structural information available.
Major Limitation Provides indirect structural information limited to the accessibility of guanine residues.The crystallization process can be a major bottleneck, and the resulting structure may not represent the RNA's conformation in solution.

Quantitative Comparison: Validating Chemical Probing with Crystallography

Direct quantitative comparisons of this compound footprinting with crystallography are not extensively documented in the literature. However, studies validating other chemical probing techniques, such as SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension), against crystallographic data provide a strong framework for understanding the accuracy of such methods.

One study benchmarked SHAPE-directed secondary structure modeling against the known crystal structures of six different RNA molecules. The accuracy was assessed by calculating the False Negative Rate (FNR) and False Discovery Rate (FDR) for the prediction of helices.

Table 1: Accuracy of SHAPE-Directed RNA Secondary Structure Modeling Compared to Crystallography

RNA MoleculeLength (nucleotides)False Negative Rate (FNR)False Discovery Rate (FDR)
E. coli tRNAPhe760%0%
E. coli 5S rRNA12014%14%
T. thermophila P4-P6 domain16020%25%
Adenine riboswitch800%33%
c-di-GMP riboswitch9250%50%
Glycine riboswitch13325%25%
Overall 661 17% 21%

Data adapted from "Understanding the errors of SHAPE-directed RNA structure modeling." This table illustrates the level of agreement that can be expected between chemical probing data and crystallographic structures.

Furthermore, a study on Keth-seq, a high-throughput this compound footprinting method, compared its reactivity profile for the 18S ribosomal RNA with the known structure from the ribosome crystal structure. The agreement was quantified using the Area Under the Curve (AUC) of a Receiver Operating Characteristic (ROC) plot, which measures the ability of the this compound reactivity to correctly classify paired and unpaired bases.

Table 2: Performance of Keth-seq in Identifying Unpaired Guanines in 18S rRNA

MethodAUC for 18S rRNA
Keth-seq0.81

Data from "Keth-seq for transcriptome-wide RNA structure mapping"[1]. An AUC of 1.0 represents a perfect prediction, while an AUC of 0.5 indicates a random prediction.

These quantitative analyses demonstrate that while chemical probing methods like this compound footprinting provide valuable information about RNA secondary structure, they are not without error when compared to the "gold standard" of X-ray crystallography. The accuracy can vary depending on the specific RNA and its structural complexity.

Experimental Protocols

This compound Footprinting (Keth-seq Protocol)

This protocol is adapted from the Keth-seq method for transcriptome-wide RNA structure mapping[1][2].

1. In Vivo or In Vitro RNA Labeling with N3-Kethoxal:

  • In Vivo: Add N3-kethoxal to the cell culture medium to a final concentration of 5-10 mM and incubate for 10-30 minutes.

  • In Vitro: Incubate purified RNA with 10 mM N3-kethoxal in a reaction buffer (e.g., 100 mM potassium cacodylate, pH 7.0, 10 mM MgCl2) for 10 minutes at 37°C.

2. RNA Isolation and Fragmentation:

  • Extract total RNA using a standard method like TRIzol.

  • Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) by chemical or enzymatic methods.

3. Biotinylation of Labeled RNA:

  • Perform a click chemistry reaction by incubating the N3-kethoxal-labeled RNA with a biotin-alkyne conjugate in the presence of a copper catalyst.

4. Enrichment of Labeled RNA Fragments:

  • Use streptavidin-coated magnetic beads to pull down the biotinylated RNA fragments.

5. Library Preparation for Sequencing:

  • Ligate adapters to the 3' and 5' ends of the enriched RNA fragments.

  • Perform reverse transcription to generate cDNA.

  • Amplify the cDNA library by PCR.

6. High-Throughput Sequencing and Data Analysis:

  • Sequence the cDNA library on a next-generation sequencing platform.

  • Align the sequencing reads to the reference transcriptome.

  • Calculate the "RT stop" score for each guanine residue, which is proportional to the extent of this compound modification.

  • Normalize the RT stop scores to generate a reactivity profile for all guanines.

RNA X-ray Crystallography Protocol

This is a generalized protocol for RNA X-ray crystallography[3].

1. RNA Preparation:

  • Synthesize the target RNA sequence using in vitro transcription with T7 RNA polymerase.

  • Purify the RNA to homogeneity using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Refold the RNA into its native conformation by heating and slow cooling in the presence of magnesium ions.

2. Crystallization:

  • Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as precipitant type and concentration, pH, temperature, and the presence of additives.

  • Optimize the initial "hit" conditions to obtain large, well-ordered crystals.

3. Data Collection:

  • Mount a single crystal and cryo-cool it in liquid nitrogen to prevent radiation damage.

  • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

  • Collect a series of diffraction images as the crystal is rotated.

4. Structure Determination:

  • Process the diffraction images to determine the unit cell dimensions and the intensities of the diffraction spots.

  • Solve the "phase problem" to determine the phases of the diffracted X-rays. This can be done using methods like molecular replacement (if a homologous structure is available), multi-wavelength anomalous diffraction (MAD), or single-wavelength anomalous diffraction (SAD).

  • Calculate an electron density map using the measured intensities and the determined phases.

5. Model Building and Refinement:

  • Build an atomic model of the RNA molecule into the electron density map.

  • Refine the atomic coordinates of the model to improve the fit to the experimental data. This involves iterative cycles of computational refinement and manual model rebuilding.

6. Structure Validation:

  • Assess the quality of the final model using various validation tools that check for stereochemical correctness and agreement with the experimental data.

Visualizing the Workflows

Kethoxal_Footprinting_Workflow cluster_wet_lab Wet Lab cluster_computational Computational Analysis start RNA Sample (In Vivo or In Vitro) labeling N3-Kethoxal Labeling start->labeling extraction RNA Extraction & Fragmentation labeling->extraction biotinylation Biotinylation extraction->biotinylation enrichment Streptavidin Pulldown biotinylation->enrichment library_prep Library Preparation enrichment->library_prep sequencing High-Throughput Sequencing library_prep->sequencing alignment Read Alignment sequencing->alignment analysis RT Stop Analysis alignment->analysis structure Secondary Structure Inference analysis->structure end RNA Secondary Structure Model structure->end Guanine Accessibility Map

This compound Footprinting Workflow.

Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_modeling Model Building & Validation synthesis RNA Synthesis & Purification folding RNA Folding synthesis->folding crystallization Crystallization folding->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection phasing Phase Determination data_collection->phasing map_calc Electron Density Map Calculation phasing->map_calc building Model Building map_calc->building refinement Refinement building->refinement validation Structure Validation refinement->validation end 3D Atomic Structure Model validation->end Atomic Coordinates

X-ray Crystallography Workflow.

Conclusion

This compound footprinting and X-ray crystallography are complementary techniques that provide different yet valuable information about RNA structure. This compound footprinting, especially in its high-throughput Keth-seq format, is an excellent tool for rapidly assessing RNA secondary structure across the transcriptome and within living cells, making it ideal for identifying regions of structural interest and studying dynamic changes in RNA conformation. On the other hand, X-ray crystallography remains the unparalleled method for obtaining high-resolution, three-dimensional atomic models of RNA, which are essential for understanding the precise molecular mechanisms of RNA function and for structure-based drug design.

The choice between these two techniques will ultimately depend on the specific research question, the size and complexity of the RNA molecule, and the desired level of structural detail. For many research endeavors, an integrated approach that uses this compound footprinting to guide and validate crystallographic studies will likely yield the most comprehensive understanding of RNA structure and function.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Kethoxal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. Kethoxal (3-ethoxy-1,1-dihydroxy-2-butanone), a compound utilized for its ability to probe RNA secondary structure, is classified with potential health hazards, including being a suspected mutagen and a skin and eye irritant.[1][2] Therefore, adherence to strict disposal protocols is essential.

This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound in a controlled environment, such as a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of as contaminated solid waste.[1]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of aerosol formation and engineering controls are insufficient, use a NIOSH-approved respirator.

This compound Properties and Hazards

A summary of this compound's key chemical and safety data is presented below for quick reference.

PropertyDataReference
Chemical Formula C₆H₁₂O₄
Molar Mass 148.158 g·mol⁻¹
Appearance Pale yellow syrup
Boiling Point 145 °C (293 °F; 418 K)
Primary Hazards Suspected of causing genetic defects (H341), Causes skin and serious eye irritation.
Storage Store locked up in a well-ventilated place. Keep container tightly closed.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-stage process, from initial collection to final handover to certified waste management personnel. The following workflow ensures that each stage is handled with the utmost care.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Chemical Neutralization (Pre-Treatment) cluster_2 Phase 3: Final Disposal A Step 1: Segregate Waste - Aqueous this compound solutions - Contaminated solid waste (gloves, tips) - Unused/expired pure this compound B Step 2: Collect in Designated Containers - Clearly labeled 'Hazardous Waste: this compound' - Use compatible, sealed containers A->B C Step 3: Store Safely - In a designated Satellite Accumulation Area (SAA) - Use secondary containment B->C D Step 4: Consult EHS - Review proposed neutralization protocol with your Environmental Health & Safety department C->D Proceed to Neutralization (Optional, with EHS Approval) H Step 8: Arrange for Pickup - Submit a hazardous waste pickup request through your institution's EHS C->H Direct Disposal (If not neutralizing) E Step 5: Perform Pilot Test - Conduct a small-scale test of the neutralization reaction in a fume hood D->E F Step 6: Scale-Up Neutralization - Cautiously treat the bulk waste - Monitor for off-gassing or excess heat E->F G Step 7: Collect Neutralized Waste - Label container with all constituents (e.g., 'Neutralized this compound Waste') F->G G->H

Caption: Workflow for the proper disposal of this compound waste.
  • Waste Segregation : All materials that have come into contact with this compound must be treated as hazardous waste. It is critical to segregate waste streams to ensure safe handling and disposal.

    • Aqueous this compound Waste : Solutions of this compound in water or buffers.

    • Solid this compound Waste : Contaminated items such as gloves, pipette tips, and paper towels.

    • Pure this compound : Unused or expired neat this compound.

  • Containerization : Collect each waste stream in a separate, designated hazardous waste container that is chemically compatible and can be securely sealed. Each container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory. This area should be away from general traffic and equipped with secondary containment to mitigate spills.

Disclaimer: The following chemical neutralization protocol is based on the general reactivity of α-dicarbonyl compounds. Before proceeding, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department. This procedure should only be performed by trained personnel in a chemical fume hood.

This compound, an α-dicarbonyl compound, can be chemically degraded through oxidation. A common and effective laboratory oxidant is sodium hypochlorite (B82951) (bleach). The reaction should be performed cautiously to control for any potential off-gassing or heat generation.

Experimental Protocol: Oxidation with Sodium Hypochlorite

  • Preparation :

    • Ensure you are wearing all recommended PPE (gloves, safety goggles, lab coat).

    • Perform all steps within a certified chemical fume hood.

    • Prepare a quench solution of sodium bisulfite or sodium thiosulfate (B1220275) to neutralize any excess bleach at the end of the procedure.

  • Procedure for Aqueous this compound Waste :

    • For every 100 mL of aqueous this compound waste, slowly add household bleach (typically 5-6% sodium hypochlorite) while stirring. A starting point is to add the bleach in a 1:1 volume ratio to the waste solution.

    • Caution : Add the bleach in small increments to control the reaction rate and prevent excessive heat generation or splashing.

    • After the initial addition, continue to stir the solution at room temperature for at least one hour to ensure the reaction goes to completion.

  • Neutralization of Excess Oxidant :

    • Test the solution for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess hypochlorite).

    • If excess oxidant is present, add a 10% solution of sodium bisulfite or sodium thiosulfate dropwise until the test paper no longer changes color.

  • Final pH Adjustment :

    • Check the pH of the treated solution. If necessary, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) slowly.

  • Collection of Treated Waste : Collect the neutralized and pH-adjusted solution in a new, clearly labeled hazardous waste container. The label should indicate all components of the final mixture (e.g., "Treated this compound Waste, contains sodium chloride, neutralized").

  • Waste Pickup : Arrange for the collection of all this compound waste containers (both treated liquid waste and solid waste) by a certified hazardous waste disposal contractor, as coordinated through your institution's EHS department. Never pour treated or untreated this compound waste down the sanitary sewer.

References

Personal protective equipment for handling Kethoxal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling Kethoxal, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures.

This compound and its derivatives are reactive compounds used in life sciences research, notably in nucleic acid structure analysis.[1][2] Due to its hazardous nature, including being suspected of causing genetic defects, proper handling and the use of appropriate personal protective equipment are critical to ensure personnel safety.[3][4]

Personal Protective Equipment (PPE) for this compound

A comprehensive approach to personal protection is necessary when working with this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesMust conform to EU Directive 89/686/EEC and the standard EN 374.[3] Inspect gloves prior to use.
Eye and Face Protection Safety gogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Face shieldUse a full-face respirator if exposure limits are exceeded or irritation is experienced.
Body Protection Protective clothingWear fire/flame resistant and impervious clothing. A lab coat should be worn and fully buttoned.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator. Ensure adequate ventilation.

Standard Operating Procedure for Handling this compound

Following a standardized workflow is crucial for minimizing risks associated with this compound. The diagram below outlines the key steps for safe handling from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate PPE prep1->prep2 prep3 Ensure adequate ventilation prep2->prep3 handle1 Handle in a well-ventilated area prep3->handle1 handle2 Avoid contact with skin and eyes handle1->handle2 handle3 Avoid formation of dust and aerosols handle2->handle3 disp1 Collect waste in suitable, closed containers handle3->disp1 disp2 Dispose of as hazardous waste disp1->disp2 disp3 Do not discharge into drains disp2->disp3 G spill This compound Spill Occurs evacuate Evacuate personnel to a safe area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (respirator, gloves, etc.) ventilate->ppe contain Contain the spill ppe->contain collect Collect spillage with absorbent material contain->collect dispose Dispose of waste in a closed, labeled container collect->dispose decontaminate Decontaminate the area dispose->decontaminate

References

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